1,3-Divinylbenzene
Description
Significance in Polymer Science and Materials Engineering
The significance of 1,3-divinylbenzene (B87150) in polymer science and materials engineering stems largely from its bifunctional nature, possessing two reactive vinyl groups. This allows it to readily participate in polymerization reactions, acting crucially as a crosslinking agent for various vinyl polymers, including polystyrene and poly(ethylene glycol dimethacrylate). solubilityofthings.comsmolecule.com The introduction of these crosslinks creates a three-dimensional network within the polymer structure, leading to enhanced mechanical strength, rigidity, thermal stability, and chemical resistance of the resulting materials. smolecule.com
This crosslinking capability makes this compound valuable in the research and production of a wide range of materials. These include ion-exchange resins, which are vital in water purification and separation processes, and chromatographic materials. solubilityofthings.comontosight.aismolecule.com Furthermore, it is utilized in the synthesis of specialty polymers, membranes for separation processes, and polymer scaffolds for tissue engineering. cymitquimica.comsmolecule.com Beyond its role as a crosslinker, this compound can also serve as a precursor for synthesizing functional polymers with tailored properties for applications such as catalysis, drug delivery, and sensor development. smolecule.com Its contribution to material science research extends to the development of composites with improved properties, hydrogels, and adhesives. smolecule.com
Scope and Evolution of Research on this compound Systems
Research on this compound systems has evolved significantly, driven by the compound's versatile reactivity and the demand for advanced materials. Early research focused on understanding its polymerization behavior and its effectiveness as a crosslinking agent in standard polymer systems like styrene-divinylbenzene copolymers, primarily for applications such as ion exchange resins and Merrifield resins for peptide synthesis. wikipedia.org
More recent research has explored controlled polymerization techniques to synthesize polymers with defined architectures and properties. Studies have investigated anionic polymerization of divinylbenzene (B73037) derivatives, including the meta isomer, to form soluble poly(divinylbenzene) or copolymers with controlled molecular weights and narrow molecular weight distributions. researchgate.nettandfonline.comresearchgate.net For instance, research has demonstrated that anionic polymerization initiated by compounds like lithium diisopropylamide can yield soluble poly(divinylbenzene) with specific end-functional groups and pendant vinyl groups. researchgate.nettandfonline.com The reactivity of this compound in copolymerization reactions with monomers like styrene (B11656) and 2-vinylpyridine (B74390) has also been a subject of study, revealing differences in reactivity compared to its para isomer. researchgate.netresearchgate.net
The scope of research has expanded to include the use of this compound in the creation of novel materials with enhanced performance characteristics. This includes its application in the synthesis of porous polymers for chromatography and separation processes, where controlling pore size through crosslinking density is crucial for separation efficiency. nasa.gov Research also explores its use in inverse vulcanization for creating cathode materials in lithium-sulfur batteries and in the fabrication of activated carbon monoliths. sigmaaldrich.comresearchgate.net The ongoing research into the synthesis of linear poly(divinylbenzene-co-ethylvinylbenzene) via cationic catalysts further illustrates the continued exploration of new polymerization methods and material properties. orientjchem.org The unique structural features of this compound continue to make it a subject of interest for chemists exploring its potential in creating functional materials responsive to external stimuli. solubilityofthings.com
Here is a table summarizing some key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ | wikipedia.orgnih.govcymitquimica.comontosight.aiuni.luionscience.com |
| Molecular Weight | 130.19 g/mol | nih.govcymitquimica.comsigmaaldrich.comionscience.combiosynth.com |
| CAS Number | 108-57-6 | wikipedia.orgnih.govcymitquimica.comionscience.combiosynth.comciteab.comtcichemicals.comglpbio.comsigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid | solubilityofthings.comcymitquimica.comontosight.ai |
| Solubility in Water | Limited / Virtually insoluble | wikipedia.orgsolubilityofthings.comcymitquimica.comontosight.ainih.gov |
| Solubility in Organic Solvents | Soluble (e.g., hexane, toluene (B28343), chloroform, ethanol, ether) | wikipedia.orgsolubilityofthings.comcymitquimica.comontosight.ai |
| Boiling Point | ~200 °C / 195 °C | solubilityofthings.comsigmaaldrich.comionscience.com |
| Melting Point | -66 °C / -67 °C | solubilityofthings.comionscience.com |
| Density | 0.9000 g/cm³ / 0.914 g/mL at 25 °C / 0.93 g.cm⁻³ | solubilityofthings.comsigmaaldrich.comionscience.com |
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(ethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h3-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJNEUBECVAVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25989-96-2 | |
| Record name | Benzene, 1,3-diethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID30110020 | |
| Record name | 1,3-Diethenylbenzene | |
| Source | EPA DSSTox | |
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Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108-57-6, 68987-41-7 | |
| Record name | m-Divinylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Diethenylbenzene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108576 | |
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| Record name | Benzene, ethylenated | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1,3-Diethenylbenzene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30110020 | |
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| Record name | Benzene, ethylenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.792 | |
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| Record name | 1,3-divinylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-DIVINYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S46QL2WFU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Precursor Chemistry of 1,3 Divinylbenzene
Catalytic Dehydrogenation Routes for 1,3-Divinylbenzene (B87150) Production
The most prevalent method for manufacturing this compound is the catalytic dehydrogenation of 1,3-diethylbenzene (B91504) at high temperatures. This process is an endothermic reaction that is equilibrium-limited. beilstein-journals.org The reaction typically takes place in the vapor phase over a solid catalyst, with superheated steam often used as a diluent to shift the equilibrium towards the products and to minimize carbon deposition on the catalyst. beilstein-journals.orgresearchgate.net The dehydrogenation occurs in a stepwise manner, with 1,3-ethylvinylbenzene formed as an intermediate before the final product, this compound, is obtained. nih.gov
A variety of catalytic systems have been investigated for the dehydrogenation of 1,3-diethylbenzene, with iron-based catalysts being the most common. nih.govwikipedia.org These catalysts are often promoted with other metal oxides to enhance their activity and stability.
A common commercial catalyst formulation includes iron(III) oxide (Fe₂O₃), chromium(III) oxide (Cr₂O₃), and potassium carbonate (K₂CO₃). wikipedia.org The catalytic activity of this system has been observed to increase during the initial hours of the reaction. wikipedia.org Studies have shown that during the reaction, a potassium ferrite (B1171679) (KFeO₂) species is formed, which is believed to play a crucial role in the catalytic cycle. wikipedia.org The activity of Fe₂O₃-based catalysts can be significantly influenced by the choice of alkali metal carbonate promoter, with potassium showing singularly high activity, likely due to its tendency to form the mixed oxide KFeO₂. wikipedia.org
To improve the mixing of the metal components, catalyst precursors derived from oxalate (B1200264) complexes supported on alumina (B75360) have been explored. wikipedia.org These catalysts, particularly those containing potassium and cesium, have demonstrated higher activities compared to the conventional Fe₂O₃-Cr₂O₃-K₂CO₃ system. wikipedia.org Another investigated catalyst system is an Fe-K-Ce-Mo formulation, which has been shown to exhibit high catalytic selectivity and resistance to carbon deposition. researchgate.net The addition of rare earth compounds, such as praseodymium oxide (Pr₂O₃), can further enhance the performance of these catalysts. researchgate.net
Below is a table summarizing various catalytic systems used in the dehydrogenation of 1,3-diethylbenzene.
| Catalyst System | Support | Key Features |
| Fe₂O₃-Cr₂O₃-K₂CO₃ | - | Commercial standard, activity increases initially. wikipedia.org |
| Fe-K (from oxalate precursor) | Alumina | Higher activity than standard Fe-K-Cr catalyst. wikipedia.org |
| Fe-Cs (from oxalate precursor) | Alumina | Highest activity among alkali metal-promoted catalysts. wikipedia.org |
| Fe-K-Ce-Mo | - | High selectivity and anti-carbon deposition ability. researchgate.net |
Optimizing processing parameters is critical for maximizing the yield and selectivity of this compound. Key parameters that have been studied include reaction temperature, steam-to-diethylbenzene ratio, and catalyst weight (related to contact time). beilstein-journals.orgnih.govnih.gov
Temperature: The dehydrogenation of 1,3-diethylbenzene is highly endothermic, and therefore, higher temperatures generally favor higher conversion rates. beilstein-journals.orgresearchgate.netnih.gov Studies have shown that increasing the temperature from 540 °C to 620 °C significantly increases the conversion of diethylbenzene. beilstein-journals.org However, there is an optimal temperature range, as excessively high temperatures can lead to thermal cracking and other undesirable side reactions, reducing the selectivity towards divinylbenzene (B73037). researchgate.net The optimal temperature for the production of DVB is reported to be close to 600 °C. beilstein-journals.org
Steam to Diethylbenzene Ratio: The use of superheated steam as a diluent is a common practice in the dehydrogenation process. researchgate.net Steam serves multiple purposes: it lowers the partial pressure of the reactants and products, shifting the equilibrium towards the formation of divinylbenzene and hydrogen gas. udel.edu It also helps to prevent the formation of carbonaceous deposits on the catalyst surface, thereby prolonging its activity. researchgate.net An optimal steam to diethylbenzene volume ratio of around 2.4 has been reported to achieve the highest production rate for DVB. beilstein-journals.org
Catalyst Weight and Time Factor: The amount of catalyst used, and consequently the contact time of the reactants with the catalyst, also plays a crucial role. Increasing the catalyst weight generally leads to higher conversion of diethylbenzene. nih.gov An optimum time factor, which is a measure of the catalyst weight relative to the molar flow rate of the feed, has been identified to maximize the production of DVB. nih.govnih.gov For a specific experimental setup, an optimum time factor of 825 g h/mol was determined for DVB production. nih.gov
The following table presents a summary of the effects of key processing parameters on the production of this compound.
| Processing Parameter | Effect on DVB Production | Optimal Range/Value |
| Temperature | Increased temperature generally increases conversion. | Around 600-620 °C beilstein-journals.orgudel.edu |
| Steam to DEB Ratio | Increasing the ratio generally increases the production rate of DVB. | ~2.4 (volume ratio) beilstein-journals.org |
| Catalyst Weight/Time Factor | Increased catalyst weight leads to higher conversion. | An optimum time factor exists for maximizing DVB production. nih.govnih.gov |
Grignard Reaction Pathways in this compound Synthesis
Grignard reactions offer a versatile method for the formation of carbon-carbon bonds and have been explored for the synthesis of divinylbenzene and its derivatives. One potential pathway involves the reaction of a di-Grignard reagent with a suitable electrophile. For instance, the formation of a 1,3-di-Grignard reagent from 1,3-dibromobenzene (B47543) could theoretically be reacted with a vinylating agent. However, the preparation of di-Grignard reagents from dihaloarenes can be challenging.
A more practical approach involves the reaction of a suitable precursor, such as 1,3-diacetylbenzene (B146489), with a Grignard reagent. While not directly producing this compound in a single step, this method can be used to generate precursors that can be subsequently converted to the desired product. For example, the reaction of 1,3-diacetylbenzene with methylmagnesium bromide would yield a di-tertiary alcohol, which could then be dehydrated to form 1,3-diisopropenylbenzene, an isomer of divinylbenzene.
Another application of Grignard reactions is in the modification of polymers containing divinylbenzene. For example, brominated poly(styrene-divinylbenzene) microspheres can be reacted with n-butylmagnesium bromide to produce butyl-bonded microspheres, demonstrating the utility of Grignard reactions on DVB-containing materials. rsc.org
Direct Vinylation Strategies for this compound Derivatives
Direct vinylation methods, such as the Heck reaction, provide a powerful tool for the synthesis of vinylarenes. The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. nih.gov This methodology can be applied to the synthesis of divinylbenzene derivatives.
For instance, the twofold Heck coupling of 1,3-dibromobenzene with ethene under palladium catalysis can, in principle, yield this compound. However, controlling the reaction to prevent oligomerization and polymerization can be challenging. researchgate.net The synthesis of substituted 1,4-divinylbenzenes has been successfully achieved through a twofold Heck reaction of the corresponding dihaloarenes with ethene, suggesting that a similar approach could be adapted for the 1,3-isomer. researchgate.net
The Mizoroki-Heck reaction has also been employed in the synthesis of distyrylbenzene (B1252955) derivatives, which are structurally related to divinylbenzene. rsc.org In one approach, 1,4-divinylbenzene (B89562) is generated in situ via a Wittig reaction and then coupled with an aryl halide using a palladium catalyst. nih.gov This demonstrates the potential of combining different synthetic strategies to achieve complex vinylated aromatic compounds.
Exploration of Novel Synthetic Approaches to this compound Isomers
Beyond the traditional dehydrogenation route, other synthetic methodologies have been explored for the preparation of this compound and its isomers. These alternative approaches can offer advantages in terms of milder reaction conditions or the ability to introduce specific functional groups.
Wittig Reaction: The Wittig reaction is a well-established method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. udel.eduunwisdom.orgmnstate.edutamu.edu In principle, this compound could be synthesized by a twofold Wittig reaction of isophthalaldehyde (B49619) (1,3-benzenedicarboxaldehyde) with a suitable phosphonium (B103445) ylide, such as methylenetriphenylphosphorane. This approach offers a high degree of control over the placement of the double bonds. The Wittig-Horner reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, has been applied to styrene-divinylbenzene supports functionalized with benzaldehyde (B42025) groups to introduce double bonds onto the polymer. researchgate.net
Olefin Metathesis: Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. researchgate.net Acyclic diene metathesis (ADMET) polymerization of this compound can lead to the formation of hyperbranched polymers. researchgate.net While primarily used for polymerization, cross-metathesis reactions could potentially be employed for the synthesis of divinylbenzene derivatives from simpler starting materials. beilstein-journals.org
Polymerization Reaction Mechanisms and Kinetics of 1,3 Divinylbenzene
Anionic Polymerization of 1,3-Divinylbenzene (B87150)
Anionic polymerization of this compound offers a pathway to produce soluble polymers, avoiding the immediate gelation typically associated with divinyl monomers. This control is achieved through careful selection of initiation systems and reaction conditions, which influence the initiation, propagation, and chain transfer reactions.
Elucidation of Initiation Mechanisms with Alkylamide Systems
The initiation of this compound polymerization using lithium alkylamide systems, particularly lithium diisopropylamide (LDA) in the presence of diisopropylamine (B44863) (DPA), has been a subject of detailed investigation. orientjchem.orgmdpi.com Unlike polymerization with butyllithium, which leads to rapid gel formation, the LDA/DPA system allows for the synthesis of soluble poly(this compound). mdpi.com
The initiation mechanism has been confirmed to proceed via the addition of the alkylamino group to a vinyl group of the 1,3-DVB molecule. orientjchem.orgmdpi.comresearchgate.net This process forms a carbanionic species that can then propagate. The presence of excess DPA is crucial in preventing immediate cross-linking and promoting the formation of a soluble polymer. mdpi.com
Analysis of Propagation and Chain Transfer Reactions
During the anionic polymerization of 1,3-DVB, the propagation proceeds by the addition of monomer units to the growing carbanionic chain end. A key feature of this polymerization is the lower reactivity of the pendant vinyl groups on the polymer backbone compared to the vinyl groups of the monomer. orientjchem.org This difference in reactivity is a significant factor in the formation of soluble polymers, as it suppresses the intermolecular cross-linking reactions that lead to gelation.
Chain transfer reactions play a pivotal role in controlling the molecular weight of the resulting polymer and in preventing gelation. In the polymerization initiated by LDA in the presence of DPA, the primary chain-transfer mechanism is the proton transfer from a DPA molecule to the growing carbanion. orientjchem.orgmdpi.com This terminates the growth of one chain and generates a new LDA molecule that can initiate a new polymer chain. The molecular weight of the poly(this compound) is inversely proportional to the concentration of DPA, highlighting the importance of this chain transfer agent in the polymerization process. mdpi.com
Kinetic Studies of Growing Carbanion Reactivity and Stability
The reactivity and stability of the growing carbanion in the anionic polymerization of 1,3-DVB are crucial determinants of the polymerization outcome. The growing carbanion is a vinylbenzyl anion, which is a stabilized 10π-electron conjugated system. orientjchem.org This inherent stability contributes to a lowered reactivity of the growing chain end.
Kinetic studies have been conducted to quantify the reactivity of the system. For instance, the second-order rate constant for the reaction between lithium diethylamide and the pendant vinyl group of poly(this compound) has been determined and compared to that of other styrene (B11656) derivatives. orientjchem.org The stability of the vinylbenzyl anion, which serves as a model for the growing end of poly(DVB), has been observed to be stable in the reaction system for extended periods. orientjchem.org The combination of a relatively short lifetime of the growing carbanion due to chain transfer by DPA, the lower reactivity of the pendant vinyl groups, and the reduced reactivity of the stabilized growing carbanion collectively explain the formation of soluble polymer in this system. orientjchem.org
| Reactants | Reaction Type | Second-Order Rate Constant (k) | Reference |
|---|---|---|---|
| Lithium diethylamide and vinyl group of poly(DVB) | Addition | 1.19 x 10⁻³ L·mol⁻¹·s⁻¹ | orientjchem.org |
Steric Course and Tacticity of Soluble Poly(this compound) Formation
The stereochemistry of the polymer chain, or its tacticity, is an important structural characteristic. For soluble poly(this compound) produced by anionic polymerization with the LDA/DPA system, the population of the triad (B1167595) tacticity has been analyzed. orientjchem.org The results suggest that the steric course of the polymerization follows Bernoullian statistics with respect to the placement of the monomer units (diad placements, m and r). orientjchem.orgmdpi.com This indicates that the stereochemistry of the addition of each monomer unit is independent of the stereochemistry of the preceding units in the chain.
Architectural Control in Anionic Polymerization of Divinylbenzene (B73037) Derivatives
Anionic polymerization techniques offer a high degree of control over polymer architecture. In the context of this compound and its derivatives, this control allows for the synthesis of more complex structures than simple linear chains, such as hyperbranched and star-shaped polymers.
Hyperbranched poly(divinylbenzene) can be synthesized via anionic self-condensing vinyl polymerization (SCVP). researchgate.net This is achieved by reacting equimolar amounts of DVB with an anionic initiator like n-butyllithium, which forms an "inimer" (a molecule that acts as both initiator and monomer) in situ. researchgate.net While this method can produce soluble hyperbranched polymers, it is often accompanied by a small amount of gel formation. researchgate.net
Star-branched polymers can also be prepared using divinylbenzene as a linking agent. In this approach, living anionic polymer chains, such as polystyrene or polyisoprene, are reacted with a small amount of DVB. ccspublishing.org.cn The living chains add to the vinyl groups of DVB, forming a cross-linked core from which the initial polymer chains emanate as arms. This method allows for the creation of star-shaped copolymers with a poly(divinylbenzene) core and arms of a different polymer. ccspublishing.org.cn Furthermore, the living anionic polymerization of DVB derivatives has been utilized for the precise synthesis of architectural polymers, including diblock, triblock, and tetrablock copolymers. researchgate.net
Cationic Polymerization of this compound
The cationic polymerization of divinylbenzene, often utilizing commercial grades which are mixtures of meta and para isomers along with ethylvinylbenzene, can be initiated by solid acid catalysts such as Maghnite-H+, a montmorillonite (B579905) clay. orientjchem.org This method provides a pathway to linear poly(divinylbenzene-co-ethylvinylbenzene). orientjchem.org
The proposed mechanism for the polymerization of commercial DVB with Maghnite-H+ involves several steps: orientjchem.org
Initiation : The polymerization is initiated by the interaction of the Maghnite-H+ catalyst with a DVB molecule, forming an active carbocationic species with Maghnite-H+ acting as the counterion. orientjchem.org
Propagation : The propagation proceeds through the successive addition of DVB and ethylvinylbenzene (EVB) molecules to the growing carbocationic chain end. orientjchem.org The reactivity of the different monomers in the commercial mixture follows the order: p-DVB > m-DVB > m-EVB > p-EVB. orientjchem.org
Termination : Termination of the growing polymer chains is believed to occur through a spontaneous transfer reaction involving EVB. orientjchem.org
The rate of polymerization has been observed to increase with the amount of Maghnite-H+ catalyst used. orientjchem.org Conversely, the molecular weight and intrinsic viscosity of the resulting linear polymer increase as the proportion of the catalyst is decreased. orientjchem.org
| Catalyst Amount (% wt) | Effect on Polymerization Rate | Effect on Molecular Weight | Effect on Intrinsic Viscosity | Reference |
|---|---|---|---|---|
| Increasing | Increases | Decreases | Decreases | orientjchem.org |
| Decreasing | Decreases | Increases | Increases | orientjchem.org |
Catalytic Systems and Initiation Processes
The initiation of cationic polymerization of divinylbenzene can be achieved using solid acid catalysts. One such catalyst is Maghnite-H+, an acid-treated montmorillonite clay. researchgate.netorientjchem.org The polymerization can be carried out in bulk at room temperature. researchgate.netorientjchem.org
The proposed initiation mechanism involves the interaction between the initiator and a 1,3-DVB molecule to form an active cationic species, with the Maghnite-H+ acting as the counterion. orientjchem.org The polymerization rate has been observed to increase with the amount of Maghnite-H+ used. orientjchem.org Commercial divinylbenzene, which is a mixture of meta and para isomers along with ethylvinylbenzene, can be polymerized using this method to yield linear poly(divinylbenzene-co-ethylvinylbenzene). researchgate.netorientjchem.org
Kinetic and Mechanistic Investigations of Cationic Polymerization
Kinetic and mechanistic studies of cationic polymerization provide insights into the reaction's progression. In the case of isoprene (B109036) polymerization using a tBuCl/TiCl4 initiating system, the reaction follows first-order kinetics, suggesting that chain transfer to the initiator is the primary chain-breaking process. rsc.org A key observation in the cationic polymerization of dienes is the loss of unsaturation in the polymer chain, which is attributed to multiple interactions of the growing cations with the double bonds of the same or other macromolecules, leading to branched structures. rsc.org
For the cationic polymerization of commercial DVB catalyzed by Maghnite-H+, it has been proposed that the relative reactivities of the monomers are in the order of para-DVB > meta-DVB > meta-EVB > para-EVB. researchgate.net The polymerization process involves initiation, propagation, and termination steps, leading to the formation of a linear copolymer. orientjchem.org The molecular weight and intrinsic viscosity of the resulting polymer are influenced by the proportion of the catalyst, with both increasing as the catalyst proportion decreases. researchgate.net
Radical Polymerization and Copolymerization of this compound
Free-radical polymerization is a common method for producing crosslinked polymers from 1,3-DVB. This process involves the use of a free-radical initiator to start the polymerization of the vinyl groups.
Free-Radical Crosslinking Copolymerization Kinetics
The kinetics of free-radical crosslinking copolymerization of styrene with m- and p-divinylbenzene have been investigated to understand the formation of the polymer network. researchgate.net In a study conducted at 60°C in a benzene (B151609) solution with 2,2'-azoisobutyronitrile (AIBN) as the initiator, the concentrations of the remaining monomers were measured at various stages to determine the conversion degrees and the instantaneous composition of the copolymers. researchgate.net
From these kinetic investigations, the radical reactivity ratio of styrene was determined, which showed good agreement with values obtained by other methods. researchgate.net The study of the branched polymers formed before the gel point provides insights into the reactivity of the pendant double bonds that are formed when a divinylbenzene unit is incorporated into the polymer chain. researchgate.net This reactivity is a crucial factor that governs the rate of formation of branch points and crosslinks. researchgate.net
Autoacceleration Phenomena in this compound Polymerization
Autoacceleration, also known as the gel effect or the Trommsdorff–Norrish effect, is a common phenomenon in free-radical polymerization. wikipedia.org It is characterized by a rapid increase in the rate of polymerization and the molecular weight of the polymer. kpi.ua This effect arises from a decrease in the termination rate due to the increased viscosity of the polymerization medium, which hinders the diffusion of the large polymer radicals. wikipedia.orgkpi.ua
In the copolymerization of styrene and divinylbenzene, autoacceleration effects have been observed, particularly at higher concentrations of DVB. researchgate.net The onset of the gel effect can be monitored in real-time using techniques such as fluorescence spectroscopy. kpi.ua Studies have shown that the time at which a sudden increase in the fluorescence intensity of a probe molecule occurs corresponds to the time at which the polymerization rate reaches its maximum due to the gel effect. kpi.ua Nitroxide-mediated controlled radical copolymerization of styrene and DVB has been shown to proceed without a significant autoacceleration effect in the early and intermediate conversion ranges, and the gelation point is significantly delayed. researchgate.net
Studies on Thermal Copolymerization
The thermal stability of copolymers of styrene and divinylbenzene has been investigated by studying their pyrolysis in a vacuum. nih.gov The rates of thermal degradation were studied in the temperature range of 330 to 390 °C. nih.gov The thermal stability of the copolymers was found to increase with increasing DVB content. nih.gov For instance, a copolymer with 25% DVB shows increased stability compared to polystyrene, and at about 50% DVB content, the stability reaches a maximum, comparable to that of polydivinylbenzene homopolymer. nih.gov
The activation energies for the thermal degradation of these copolymers have been calculated, providing a quantitative measure of their thermal stability. nih.gov
| DVB Content in Copolymer (%) | Activation Energy (kcal/mole) |
|---|---|
| 2 | 53 |
| 25 | 54 |
| 48 | 58 |
| 56 | 58 |
| 100 (PDVB) | 65 |
Living Polymerization Techniques for this compound Systems
Living polymerization techniques offer precise control over the polymer's molecular weight, molecular weight distribution, and architecture. researchgate.netwarwick.ac.uk In a living polymerization, there are no chain transfer or termination reactions. warwick.ac.uk
Living anionic polymerization has been successfully applied to this compound. The polymerization of 1,3-DVB in the presence of styrene, initiated with lithium diisopropylamide, yields a soluble poly(DVB-co-styrene) with reactive pendant vinyl groups. researchgate.net In this copolymerization, the para-isomer of DVB is more reactive than the meta-isomer. researchgate.net Hyperbranched polymers can also be synthesized from divinylbenzene through anionic self-condensing vinyl polymerization. researchgate.net
Organotellurium-Mediated Living Radical Polymerization (TERP) for Porous Networks
Organotellurium-Mediated Living Radical Polymerization (TERP) has been successfully employed to create macroporous cross-linked poly(divinylbenzene) (PDVB) networks. acs.org This controlled radical polymerization technique allows for the formation of well-defined polymer structures. The process involves the living polymerization of this compound in the presence of a nonreactive porogenic agent, such as poly(dimethylsiloxane) (PDMS), within a solvent like 1,3,5-trimethylbenzene. acs.org
The formation of the porous network is driven by polymerization-induced phase separation, specifically through spinodal decomposition. As the poly(divinylbenzene) network forms and grows, it becomes immiscible with the porogen (PDMS) and the solvent, leading to a phase separation that creates a co-continuous structure. This transient structure is then permanently "frozen" in place by the gelation of the cross-linked PDVB network. acs.org
The resulting materials feature not only macropores derived from the phase separation but also "skeletal pores" within the polymer skeletons themselves. These smaller, nanometer-scale pores are believed to form due to a secondary phase separation occurring within the polymer-rich phase during polymerization. acs.org The properties of both the macropores and the skeletal pores can be controlled by adjusting experimental parameters.
| Parameter | Influence on Porous Structure | Reference |
|---|---|---|
| Starting Composition (DVB, PDMS, Solvent Ratios) | Controls the volume and connectivity of macropores. | acs.org |
| Molecular Weight of PDMS | Affects the thermodynamics of phase separation, influencing pore size. | acs.org |
| Reaction Temperature | Impacts polymerization kinetics and phase separation dynamics, altering final morphology. | acs.org |
Selective Vinyl Polymerization for Controlled Polymer Architectures
The presence of two vinyl groups in this compound offers the potential for creating complex polymer architectures, but it also presents the challenge of preventing cross-linking and gelation. nih.gov To synthesize soluble, linear polymers or polymers with controlled branching, it is crucial to achieve selective polymerization of only one of the two vinyl groups. nih.govresearchgate.net
Living anionic polymerization has proven to be an effective method for achieving this selectivity. By carefully selecting the reaction conditions, one of the vinyl groups of a divinylbenzene monomer can be exclusively polymerized, leaving the other vinyl group pendant and available for subsequent reactions. researchgate.net This approach allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn < 1.05). researchgate.net
Key factors that strongly influence the polymerization behavior and selectivity include the choice of counter-cation, the addition of salts, and the polymerization temperature. For instance, the selective living anionic polymerization of p-divinylbenzene has been successfully demonstrated in tetrahydrofuran (B95107) (THF) at -78°C using oligo(α-methylstyryl)lithium as an initiator in the presence of a tenfold excess of potassium tert-butoxide (tert-BuOK). researchgate.net Under these specific conditions, the unwanted side reaction involving the pendant vinyl group is suppressed, leading to the formation of soluble, un-cross-linked polymers. researchgate.net This controlled method is instrumental in creating advanced polymer architectures such as diblock copolymers, triblock terpolymers, and star-branched polymers containing poly(divinylbenzene) segments. researchgate.net
| Factor | Condition/Observation | Reference |
|---|---|---|
| Polymerization Type | Living Anionic Polymerization | researchgate.net |
| Solvent | Tetrahydrofuran (THF) | researchgate.net |
| Temperature | Low temperatures are crucial (e.g., -78°C) to suppress side reactions. | researchgate.net |
| Initiator System | Oligo(α-methylstyryl)lithium with an excess of a salt like potassium tert-butoxide. | researchgate.net |
| Outcome | Soluble polymers with predictable molecular weights and narrow polydispersity (Mw/Mn < 1.05). | researchgate.net |
Self-Condensing Vinyl Polymerization (SCVP) and Hyperbranched Poly(this compound) Synthesis
Self-condensing vinyl polymerization (SCVP) is a powerful technique for synthesizing hyperbranched polymers from divinyl monomers like this compound. researchgate.netmdpi.com This method involves the use of an "inimer," a molecule that possesses both initiating and monomer functionalities. nih.gov In the context of 1,3-DVB, the inimer is typically formed in situ. The process allows for the creation of highly branched, soluble polymers with a high density of functional groups. researchgate.netnih.gov
Anionic Self-Condensing Vinyl Polymerization (ASCVP)
Anionic Self-Condensing Vinyl Polymerization (ASCVP) is a specific application of SCVP used to synthesize hyperbranched poly(divinylbenzene). researchgate.net The process begins with the in situ formation of an inimer. This is achieved by reacting this compound (DVB) with an anionic initiator, such as n-butyllithium (nBuLi), in an appropriate solvent like THF at low temperatures (e.g., -40°C). researchgate.net
The reaction of equimolar amounts of DVB and nBuLi leads to the formation of the hyperbranched polymer through a self-condensing vinyl polymerization mechanism. researchgate.net However, this process is often accompanied by the formation of a small amount of gel (less than 15%), indicating that cross-linking reactions are not entirely suppressed. The resulting hyperbranched polymers are soluble in organic solvents and typically exhibit a broad molecular weight distribution. researchgate.net
Influence of Initiator and Comonomers on Hyperbranched Polymer Formation
The choice of initiator has a significant impact on the characteristics of the resulting hyperbranched polymer. For example, when 1,1-diphenylhexyllithium (DPHLi) is used as the initiator instead of nBuLi, hyperbranched polymers with higher molecular weights are obtained. researchgate.net This suggests that the structure of the initiator influences the propagation and branching reactions during the ASCVP process.
The addition of a small amount of a comonomer, such as styrene, can also be used to promote chain growth. When a small quantity of styrene is added (e.g., [styrene]/[Li+] = 1), it can induce a cross-over reaction with the styryl anion subsequently reacting with the vinyl groups of the inimer or the growing hyperbranched oligomer. researchgate.net This strategy can help to further increase the molecular weight of the final hyperbranched polymer. The resulting polymers remain soluble in organic solvents and are characterized by a broad molecular weight distribution, with polydispersity indices (Mw/Mn) ranging from 2 to over 17. researchgate.net
| Variable | Example | Effect on Hyperbranched Polymer | Reference |
|---|---|---|---|
| Anionic Initiator | n-Butyllithium (nBuLi) | Forms hyperbranched poly(DVB) with some gel contamination (<15%). | researchgate.net |
| 1,1-Diphenylhexyllithium (DPHLi) | Results in higher molecular weight hyperbranched polymers compared to nBuLi. | researchgate.net | |
| Comonomer | Styrene ([styrene]/[Li+] = 1) | Promotes chain growth and increases molecular weight. | researchgate.net |
Copolymerization Strategies and Resultant Macromolecular Structures with 1,3 Divinylbenzene
Styrene-1,3-Divinylbenzene Copolymerization
Copolymerization of styrene (B11656) (St) with divinylbenzene (B73037) (DVB) is a common method for producing crosslinked polystyrene materials oiv.intpsu.edu. These copolymers are often synthesized as beads through suspension polymerization, a technique that allows for the control of particle size and morphology researchgate.netscielo.br.
Effects of Suspension Polymerization Parameters on Bead Properties
Suspension polymerization parameters play a significant role in determining the characteristics of styrene-divinylbenzene copolymer beads. Factors such as the amount of initiator, cross-linker concentration, type and amount of diluent, and agitation speed can influence the average particle size, particle size distribution, and surface morphology of the resulting beads researchgate.netscielo.brfuture4200.com. For instance, increasing the initiator concentration can lead to a decrease in average particle size, while optimum uniformity in particle size distribution may be achieved with a low initiator amount and high cross-linker concentration researchgate.net. Stirring speed primarily affects particle size, while particle size dispersion is strongly influenced by the concentrations of the initiator and stabilizer used in the aqueous phase scielo.br.
Impact of Diluents on Copolymer Morphology and Porosity
The presence and nature of diluents during styrene-divinylbenzene copolymerization have a profound impact on the morphology and porosity of the resulting materials psu.edufishersci.beregulations.govresearchgate.nettandfonline.com. Diluents are typically soluble in the monomer mixture but are poor solvents for the formed copolymer, leading to phase separation during polymerization tandfonline.com. This phase separation is crucial for the development of a porous structure in the dry state researchgate.nettandfonline.com.
Diluents can be classified as solvating or non-solvating based on their affinity towards the aqueous phase future4200.com. Solvating diluents, such as toluene (B28343), tend to result in copolymers with lower pore volume and smaller average pore diameters (referred to as PS type or porous by solvent) psu.edu. Non-solvating diluents, such as n-heptane or cyclohexanol (B46403), typically lead to larger pore volumes and larger average pore diameters (PP type or porous by precipitator) psu.eduitu.edu.tr. Mixtures of diluents, such as heptane-toluene mixtures, can be used to tailor the pore structure psu.eduresearchgate.net. The pore volume and specific surface area generally increase with increasing dilution or a higher fraction of a non-solvating diluent like heptane (B126788) in the mixture researchgate.net. The effect of the diluent is also reflected in the surface morphology of the microspheres, with different diluents and their ratios influencing the presence and size of pores on the surface tandfonline.com.
The stability of the porous structure can also be influenced by the diluent used and the DVB concentration. For example, in cyclohexanol, a non-solvating diluent, heterogeneous structures form even at low crosslinking degrees due to polymer-diluent incompatibility itu.edu.tr. The stable porosity increases abruptly over a narrow range of DVB concentration, which varies depending on whether toluene or cyclohexanol is used as the diluent itu.edu.tr.
Here is a table summarizing the general impact of diluent type on styrene-DVB copolymer porosity:
| Diluent Type | Example Diluents | Pore Volume Tendency | Average Pore Diameter Tendency | Internal Surface Tendency |
| Solvating | Toluene, Dichloroethane | Lower | Smaller | Higher |
| Non-solvating | n-Heptane, n-Butyl alcohol | Higher | Larger | Lower |
Influence of Crosslinking Agent Concentration on Network Formation
The concentration of the crosslinking agent, 1,3-divinylbenzene (B87150), is a critical factor in the formation and properties of the polymer network fishersci.beregulations.gov. The degree of crosslinking directly impacts the rigidity and swelling behavior of the copolymer. As the degree of crosslinking increases, the inhomogeneity of the copolymer structure generally becomes greater researchgate.net. The concentration of DVB, along with the concentration and type of diluent and the reaction temperature, influences the final pore characteristics psu.edu. For instance, the maximum porosity in copolymers prepared with cyclohexanol increases linearly with DVB concentration up to a certain point before leveling off itu.edu.tr. The stability of pores upon drying also increases abruptly over a specific range of DVB concentration itu.edu.tr. Studies have shown that a higher cross-linker amount can contribute to optimum uniformity in particle size distribution in suspension polymerization researchgate.net.
Comparative Analysis of meta- and para-Divinylbenzene Crosslinked Systems
Commercial divinylbenzene is typically a mixture of isomers, predominantly the meta (1,3-) and para (1,4-) isomers wikipedia.orgnih.govgoogle.com. While both isomers function as crosslinking agents, their different structures can potentially lead to variations in network formation and resulting material properties. The meta isomer (this compound) has a PubChem CID of 7941, while the para isomer (1,4-divinylbenzene) has a PubChem CID of 66041 wikipedia.orgnih.gov. Although specific detailed comparative analyses focusing solely on the differences in crosslinking behavior and network structure between pure meta- and para-divinylbenzene in styrene copolymerization were not extensively detailed in the search results, the presence of these isomers in varying ratios in commercial DVB is acknowledged google.com. The relative reactivity ratios of styrene with the individual DVB isomers can influence the copolymer composition and the distribution of crosslinks within the network, potentially affecting properties like swelling, mechanical strength, and porosity.
Copolymerization with Acrylic and Methacrylic Monomers
This compound is also copolymerized with acrylic and methacrylic monomers to produce crosslinked polymers with different properties compared to styrene-DVB copolymers epa.govresearchgate.net. Acrylic acid-divinylbenzene copolymers, for example, are synthetic polymers with a cross-linked structure cymitquimica.com. Copolymers of methacrylic acid esters, such as lauryl methacrylate (B99206), can be prepared with divinylbenzene atamanchemicals.com. These copolymerizations can be carried out using techniques like suspension polymerization to form beads researchgate.net. The incorporation of DVB provides crosslinking, which is essential for applications requiring insoluble or swellable polymer networks. Research has explored the synthesis and properties of copolymers of monomers like 1-vinyl-2-pyrrolidone with divinylbenzene via suspension polymerization researchgate.net. The resulting materials can have varied textural and thermal properties depending on synthesis conditions and the presence of other components like inorganic fillers researchgate.net.
Terpolymerization and Multi-Component Systems
Beyond binary copolymerization, this compound is also utilized in terpolymerization and multi-component systems to create more complex polymer architectures with tailored functionalities. For instance, styrene, divinylbenzene, and glycidyl (B131873) methacrylate have been copolymerized by suspension polymerization in the presence of diluent mixtures to synthesize polymeric adsorbents researchgate.net. Terpolymers of styrene, butyl acrylate, and acrylic acid crosslinked with divinylbenzene have been synthesized via semi-batch seeded emulsion polymerization researchgate.net. These multi-component systems allow for the combination of properties from different monomers, with DVB providing the necessary crosslinking to form stable networks. The specific arrangement and distribution of the different monomer units and crosslinks within the polymer matrix in these complex systems are crucial for their performance in various applications. Copolymers incorporating alpha-olefins and divinylbenzene have also been investigated, where only one vinyl group of DVB is intended to participate in the copolymerization to potentially avoid excessive branching or crosslinking initially google.com.
Synthesis of Linear Polyolefin Elastomers Containing this compound Units
The synthesis of linear polyolefin elastomers incorporating divinylbenzene (DVB) units has been achieved through copolymerization techniques, notably using metallocene catalysts. This approach allows for the controlled incorporation of DVB into the polymer backbone, often through monoenchainment, where only one of the vinyl groups of DVB participates in the primary polymerization reaction, leaving the other as a pendent group.
Studies have demonstrated the synthesis of terpolymers such as poly(ethylene-ter-propylene-ter-divinylbenzene) (EP-DVB) and poly(ethylene-ter-1-octene-ter-divinylbenzene) (EO-DVB) using specific metallocene catalysts like rac-Et(Ind)2ZrCl2/MAO. acs.orgresearchgate.netacs.org These catalysts facilitate the production of terpolymers with uniform molecular structures, controllable DVB content, high molecular weights, and narrow molecular weight and composition distributions. acs.orgresearchgate.netacs.org The resulting linear copolymers possess pendent styrene groups along the polymer chain, derived from the incorporated divinylbenzene. google.comgoogle.com
Linear polyolefin elastomers with low DVB content (typically less than 2 mol %) exhibit low glass transition temperatures (Tg), often below -45 °C for EP-DVB and below -55 °C for EO-DVB, indicating their elastomeric nature. acs.orgresearchgate.net The presence of pendent styrene moieties in these terpolymers is particularly valuable as these groups are versatile and can undergo further chemical transformations, including thermal and UV cross-linking, functionalization reactions (such as maleation and metalation), and graft reactions. acs.orgresearchgate.net This allows for the creation of complex polymer architectures, including thermoplastic elastomers with a polyolefin elastomer backbone and various side chains like polystyrene (PS) or syndiotactic polystyrene (s-PS), prepared via techniques such as anionic graft-from and metallocene graft-through processes. acs.orgresearchgate.net
Incorporation of this compound into Organic-Inorganic Hybrid Materials
This compound is utilized in the creation of organic-inorganic hybrid materials, combining the properties of organic polymers with those of inorganic components. This incorporation can lead to materials with enhanced thermal, mechanical, or chemical properties.
One approach involves the encapsulation of inorganic particles, such as silica (B1680970), with a polymer layer derived from styrene and divinylbenzene (PS-DVB). capes.gov.br In one instance, hybrid silica particles with incorporated vinyl groups were produced via sol-gel processing of tetraethoxysilane (TEOS) and vinyltriethoxysilane (B1683064) (VTEOS). capes.gov.br These particles were subsequently encapsulated with PS-DVB, utilizing the surface vinyl groups as anchoring points for the polymer chains. capes.gov.br
Another method involves the copolymerization of divinylbenzene with inorganic precursors like triethoxyvinylsilane (TEVS) to synthesize hybrid microspheres. researchgate.netmdpi.com Studies have explored the synthesis of spherical organic-inorganic materials consisting of DVB and TEVS through suspension polymerization. mdpi.com The molar ratio of DVB to TEVS influences the morphology and properties of the resulting microspheres. mdpi.com These hybrid microspheres can exhibit porous structures and have been investigated for applications such as the removal of organic compounds from aqueous solutions. researchgate.netmdpi.com
Furthermore, divinylbenzene has been incorporated into organic/inorganic hybrid frameworks derived from silsesquioxanes. nsysu.edu.tw For example, hybrid materials have been synthesized through the hydrosilylation of double-decker silsesquioxane (DDSQ) with divinylbenzene. nsysu.edu.tw Such hybrid frameworks can display high thermal stability and, after carbonization, can form microporous carbon hybrid frameworks with electrochemical performance, demonstrating their potential in energy storage applications. nsysu.edu.tw
Block Copolymer Synthesis with Poly(this compound) Segments
The synthesis of block copolymers containing poly(divinylbenzene) (PDVB) segments presents a route to materials with unique phase behavior and functionalities. Living anionic polymerization is a key technique employed for the controlled synthesis of such block copolymers. researchgate.netacs.orgresearchgate.net
Living anionic polymerization allows for the sequential addition of monomers, enabling the formation of well-defined block structures with controlled molecular weights, compositions, and narrow molecular weight distributions. acs.orgnih.gov Studies have reported the synthesis of various block copolymers incorporating PDVB segments, including diblock and triblock architectures. acs.org Examples include block copolymers of styrene and 1,4-divinylbenzene (B89562) (PS-b-PDVB), 2-vinylpyridine (B74390) and PDVB (P2VP-b-PDVB, PDVB-b-P2VP), and tert-butyl methacrylate and PDVB (PDVB-b-PtBMA). acs.org More complex architectures, such as PS-b-PDVB-b-PtBMA, PS-b-P2VP-b-PDVB-b-PtBMA, and PS-b-PDVB-b-P2VP-b-PtBMA, have also been successfully synthesized. acs.org
The anionic polymerization of divinylbenzene, particularly the 1,4-isomer, can be initiated by various systems, including lithium N,N′-bis(trimethylsilyl) ethylenediamine (B42938) and lithiated trimethylallylsilane. researchgate.net In the presence of additives like diisopropylamine (B44863), soluble poly(divinylbenzene) can be formed, even though DVB is a cross-linking monomer. researchgate.netresearchgate.net The reactivity of DVB in anionic copolymerization with other monomers like styrene and 2-vinylpyridine has also been investigated, showing that the reactivity of 1,4-DVB is generally higher than that of 1,3-DVB in copolymerization with styrene. researchgate.netresearchgate.net The resulting block copolymers containing PDVB segments are considered novel materials with reactive sites suitable for post-polymerization modifications. acs.org
Functional Copolymer Architectures via Thiol-Ene Reactions
Thiol-ene reactions are versatile click chemistry reactions that can be effectively utilized for the functionalization of copolymers containing alkene moieties, such as those derived from this compound. This approach allows for the modification of polymer structures under mild conditions and with high efficiency.
Poly(divinylbenzene) (pDVB) microspheres, which inherently contain residual double bonds, can be surface-modified using thiol-ene chemistry. acs.org This involves the reaction between the vinyl groups on the microsphere surface and molecules containing thiol groups. For instance, SH-functionalized polymers like poly(N-isopropylacrylamide) (pNIPAAm) have been grafted onto the surface of cross-linked pDVB microspheres via thiol-ene modification. acs.org This direct coupling utilizes the accessible double bonds on the microsphere surface. acs.org
In addition to surface modification, thiol-ene reactions can be employed in the polymerization process itself to create functional polymer networks. The reaction between thiols and the vinyl groups of divinylbenzene can lead to the formation of poly(thioether) networks. Studies have investigated the thiol-ene reaction involving divinylbenzene and different types of thiols (primary, secondary, and tertiary) to understand their effect on polymerization kinetics and the properties of the resulting networks. researchgate.netacs.org Thiol-divinylbenzene systems have shown good storage stability, attributed to the moderate electron cloud density and conjugated structure of DVB. researchgate.net The spontaneous reaction mechanism in thiol-DVB systems has been explored, suggesting a free radical-initiated thiol-ene reaction. researchgate.net These reactions provide a pathway to synthesize functional copolymer architectures with tailored properties.
Advanced Polymeric Materials and Applications Derived from 1,3 Divinylbenzene
Ion Exchange Resins and Adsorbents
Ion exchange resins and adsorbents are a major application area for polymers derived from 1,3-divinylbenzene (B87150). These materials are widely used for separating and purifying substances based on ionic or molecular interactions.
Synthesis Optimization for Tailored Exchange Capacities
The synthesis of ion exchange resins typically involves the copolymerization of a principal monomer, such as styrene (B11656), with a cross-linking monomer, predominantly divinylbenzene (B73037). By optimizing the synthesis conditions, particularly the proportion of this compound used, the degree of cross-linking in the polymer matrix can be precisely controlled. A higher proportion of DVB leads to a more highly cross-linked and rigid polymer structure. This control over cross-linking density is critical for tailoring the physical properties of the resin, including its swelling behavior, mechanical strength, and importantly, its ion exchange capacity. The exchange capacity, which is a measure of the number of ionic sites available per unit weight or volume of the resin, is influenced by the density of functional groups introduced onto the polymer backbone and the accessibility of these sites, which is affected by the cross-link density and porosity.
Performance in Water Treatment and Chemical Processing
Polymers incorporating this compound are extensively utilized in water treatment and chemical processing applications. ontosight.ai Their cross-linked structure provides the necessary mechanical and thermal stability to withstand the conditions often encountered in industrial processes. In water treatment, these materials are used in ion exchange resins for softening water by removing calcium and magnesium ions, demineralization by removing dissolved salts, and removing specific contaminants like heavy metals or nitrates. In chemical processing, they serve as solid supports for catalysts, stationary phases in chromatography for separation and purification, and as adsorbents for removing impurities or recovering valuable substances from process streams. ontosight.ai The performance of these materials in these applications is directly linked to the tailored properties achieved through the controlled incorporation of DVB during synthesis.
Application in Bioproduct Purification and Recovery (e.g., 1,3-Propanediol)
The application of polymers derived from this compound extends to the purification and recovery of bioproducts. These materials can be designed as adsorbents or chromatographic media with specific affinities for target molecules. For instance, in the context of bio-based chemicals, DVB-cross-linked polymers are explored for the purification and recovery of fermentation products like 1,3-propanediol (B51772). The porous structure and surface chemistry of the adsorbent, influenced by the DVB content and functionalization, can be optimized to selectively bind 1,3-propanediol from complex fermentation broths, allowing for its separation from other co-products and impurities. This is crucial for improving the efficiency and economics of bioprocesses.
Porous Polymer Networks and Microspheres
Beyond traditional ion exchange resins, this compound is a key component in the fabrication of porous polymer networks (PPNs) and microspheres with highly controlled structures. These materials offer high surface areas and tunable pore characteristics, making them suitable for a range of advanced applications.
Fabrication Techniques for Controlled Pore Structures
The creation of porous polymer networks and microspheres from this compound involves various sophisticated fabrication techniques aimed at controlling pore size, distribution, and morphology. Techniques such as template polymerization, high internal phase emulsion (HIPE) polymerization, and solvothermal synthesis are employed. Template polymerization uses a pre-defined structure (a template) around which the polymer is formed, and the template is subsequently removed to leave a porous replica. HIPE polymerization involves polymerizing the continuous phase of a high internal phase emulsion, where the dispersed phase (often water) acts as a template for the pores. Solvothermal synthesis involves reactions in a solvent under high temperature and pressure, which can lead to the formation of porous structures. By carefully controlling parameters like the ratio of monomers (including DVB), the type and amount of porogen (a substance that creates pores), temperature, and reaction time, researchers can precisely tune the resulting pore architecture.
Modulating Specific Surface Area and Pore Volume
The specific surface area and pore volume are critical parameters determining the performance of porous materials in applications such as adsorption, catalysis, and separation. In polymers derived from this compound, these properties can be significantly modulated by controlling the degree of cross-linking and the porogen used during synthesis. A higher proportion of DVB generally leads to a more rigid structure, which can influence the pore formation process. The choice of porogen, which is a non-solvent for the growing polymer but a solvent for the monomers, is particularly important. As the polymerization proceeds, the polymer precipitates in the porogen-rich regions, creating voids that become the pores. By varying the type and concentration of the porogen, the size and volume of these pores, and thus the specific surface area, can be effectively controlled. This allows for the design of porous polymers with optimized properties for specific applications requiring high surface area for increased interaction sites or large pore volumes for enhanced mass transport.
Development of Macroporous and Hypercrosslinked Polymer Systems
This compound plays a crucial role in the development of both macroporous and hypercrosslinked polymer systems. Macroporous polymers based on styrene-divinylbenzene copolymers are typically synthesized via free radical copolymerization in the presence of an inert diluent, which induces phase separation during polymerization, creating a porous structure. jcatalysis.comelsevier.com The pore size distribution in macroporous materials is a result of this microphase separation. jcatalysis.com
Hypercrosslinked polymers (HCPs), in contrast to traditional macroporous materials, are formed by extensive crosslinking of polymer chains, often polystyrene or lightly crosslinked styrene-divinylbenzene copolymers, through a Friedel-Crafts reaction. jcatalysis.commdpi.com This process creates a highly crosslinked network with a large surface area and significant microporosity distributed throughout the polymer volume. jcatalysis.commdpi.com The synthesis of HCPs can be achieved through post-crosslinking of polymer precursors or by direct condensation of functional monomers. jcatalysis.com For instance, macroporous poly(styrene-co-divinylbenzene) can be prepared by suspension polymerization with a porogen, followed by a hypercrosslinking reaction using external crosslinkers like 4,4′-bis(chloromethyl)-1,1′-biphenyl. jcatalysis.comresearchgate.net This knitting strategy using external crosslinkers connects phenyl rings and significantly increases the surface area, with reported values reaching up to 900 m²/g. researchgate.net Another approach involves the self-addition polymerization of divinylbenzene itself via Friedel-Crafts reaction, which can also lead to hypercrosslinked structures with high micropore content and surface areas up to 931 m²/g. researchgate.net The porosity and surface area of these HCPs can be tuned by adjusting reaction conditions. researchgate.net
Hypercrosslinked polymers based on styrene-divinylbenzene exhibit extremely high surface areas and porosity, low density, outstanding adsorption properties, and high chemical and thermal stability. mdpi.com These properties make them suitable for applications such as gas adsorption and separation, energy storage, and purification processes. mdpi.com
Chromatographic Stationary Phases and Separation Media
Polymers derived from this compound, particularly copolymers with styrene, are widely used as stationary phases and separation media in various chromatographic techniques due to their mechanical stability, chemical inertness, and tunable surface properties. mdpi.com
Poly(styrene-co-divinylbenzene) monolithic columns have gained prominence in HPLC due to their advantages, including high permeability and efficient mass transfer. frontiersin.orgresearchgate.net These continuous porous polymer structures are typically prepared by in situ polymerization within a column format. researchgate.netacs.org The porous properties and chromatographic performance of these monoliths can be influenced by factors such as the polymerization temperature, monomer ratio, and the composition of the porogenic mixture. researchgate.net Monolithic columns based on styrene and divinylbenzene have been reported for various chromatographic separations. researchgate.net They offer good mechanical intensity and can be applied in both liquid and gas chromatography. researchgate.net For instance, divinylbenzene polymer monolithic columns have shown good performance in the analysis of low carbon alcohols and mixed solvents in gas chromatography. researchgate.net In HPLC, poly(styrene-co-divinylbenzene) monoliths have been evaluated for reversed-phase separation of proteins and peptides. acs.orgacs.org
Poly(styrene-co-divinylbenzene) monolithic columns have also been explored for applications in Supercritical Fluid Chromatography (SFC), particularly when coupled with Mass Spectrometry (MS) (SFC-MS). acs.orgresearchgate.net SFC is a complementary technique to HPLC and GC, offering advantages such as the use of environmentally friendly carbon dioxide as a mobile phase and suitability for the analysis of chiral and unstable compounds. acs.orgresearchgate.net While silica-based columns are common in SFC, polymer-based columns, including PS-DVB, are also utilized. acs.org PS-DVB monolithic columns in stainless steel tubes are well-suited for SFC systems due to their ability to withstand high pressures. acs.org Studies have demonstrated the potential of PS-DVB monolithic columns for the SFC-MS separation of polypeptide mixtures, achieving separations within a few minutes. acs.orgresearchgate.net A highly cross-linked styrene-divinylbenzene polymer-based column has also shown improved retention and the ability to analyze various volatile compounds in SFC. researchgate.net
Polymers containing divinylbenzene have been developed as selective adsorbents for the separation of isomers. The ability to tune the porous structure and surface chemistry of these polymers allows for selective interactions with specific isomers within a mixture. For example, hypercrosslinked polystyrene networks derived from styrene-divinylbenzene have shown adsorption selectivity for aromatic compounds based on their pi electron content. researchgate.net Beyond polymeric materials, porous coordination polymers (metal-organic frameworks) containing Mg(II) have demonstrated selective adsorption of p-divinylbenzene from mixtures containing m-divinylbenzene and ethylvinylbenzene isomers at room temperature. researchgate.netnih.gov This highlights the broader interest in selective adsorption for separating divinylbenzene isomers, which is important given that commercial DVB is a mixture. wikipedia.orgnih.govfishersci.caresearchgate.netnih.gov The separation of p-divinylbenzene from its isomers is a relevant industrial challenge. google.com
Surface modification is a key strategy to enhance the separation performance of divinylbenzene-based polymeric materials. By altering the surface chemistry, specific interactions with analytes can be promoted, leading to improved selectivity and resolution. For instance, macroporous poly(styrene-divinylbenzene) microspheres have been modified with diazoresin to achieve mixed-mode HPLC separations. mdpi.com This modification can introduce different separation mechanisms, such as reversed-phase interactions. mdpi.com Surface alkylation of poly(styrene-divinylbenzene) monoliths has been shown to improve the reversed-phase liquid chromatographic separation of peptides compared to unmodified columns. acs.org Surface modification can also involve grafting polymer chains with varied functionality onto activated surfaces, such as epoxy-modified divinylbenzene particles, to introduce ion-exchange capabilities for protein separation. diva-portal.org Furthermore, modification can improve the thermal stability and sorption activity of styrene-divinylbenzene copolymers, which is beneficial for selective adsorption applications like chromatography. preprints.org
Polymeric Supports for Catalysis
Divinylbenzene-crosslinked polymers, particularly polystyrene-divinylbenzene resins, serve as versatile polymeric supports for immobilizing catalysts. The rigid, porous structure of these polymers provides a stable matrix for anchoring catalytic species, allowing for heterogeneous catalysis. This approach facilitates catalyst recovery and reuse, which is advantageous for industrial processes. mdpi.comnih.govmdpi.com
Polymer-supported catalysts based on divinylbenzene-crosslinked polystyrene have been developed for various reactions. For example, chloromethylated polystyrene crosslinked with divinylbenzene has been used to immobilize a 1,3-bis(benzimidazolyl)benzene Co(II) complex, which was then employed as a recyclable catalyst for arylamination reactions. mdpi.com This demonstrates the utility of DVB-crosslinked polymers as supports for metal complexes in catalysis.
Poly(divinylbenzene) polymers have also been utilized as supports for metal nanoparticles, such as palladium nanoparticles (Pd NPs), for applications like solvent-free hydrogenation. nih.gov Porous poly(divinylbenzene) supported Pd NP catalysts have shown high activity and excellent stability in the hydrogenation of nitrobenzene, with the polymer support aiding in product desorption and preventing metal leaching. nih.gov
Furthermore, styrene-divinylbenzene copolymers have been used to create macroporous dual-functional acid-base polymer catalysts via high internal phase emulsion templating. nih.gov These materials, functionalized with groups like amine and sulfonic acid, have demonstrated catalytic activity in one-pot cascade reactions, such as deacetalization-Henry reactions, showing potential for reusability. nih.gov The physical and chemical properties of the polymer support are crucial for the performance of these heterogeneous catalysts. nih.gov
Divinylbenzene-based polymers can also be functionalized to act as solid-base catalysts, for instance, mesoporous poly(ionic liquid)s prepared by copolymerization of a vinylimidazolium bromide with divinylbenzene have shown high catalytic activity in solvent-free Knoevenagel condensations. mdpi.com The molar ratio of monomers during polymerization influences the catalytic activity. mdpi.com Sulfonic acid group-functionalized polymers derived from divinylbenzene and sodium p-styrene sulfonate have been tested as catalysts for reactions like the Beckmann rearrangement. mdpi.com
The use of divinylbenzene as a crosslinker in polymeric supports allows for the creation of materials with tailored properties, such as surface area and pore size, which can influence catalytic activity and accessibility of reactive sites. mdpi.com
Immobilization Techniques for Active Catalytic Species
Divinylbenzene-crosslinked polymers, notably polystyrene-divinylbenzene (PS-DVB), serve as prevalent support materials for the immobilization of various active catalytic species, including enzymes, organocatalysts, and metal complexes mdpi.comrsc.orgmdpi.comtaylorandfrancis.comtaylorandfrancis.comnih.govmdpi.comua.esgoogle.comresearchgate.net. The inherent stability and porous structure of these polymeric supports facilitate the anchoring of catalysts, enabling their easy separation from reaction mixtures and promoting their reusability mdpi.comrsc.orgmdpi.comtaylorandfrancis.comnih.gov.
Examples of immobilized catalysts on DVB-crosslinked supports include lipases for esterification and transesterification reactions, which have demonstrated significant reusability with minimal loss of activity over multiple cycles ua.esgoogle.comresearchgate.net. Metal complexes, such as vanadium and cobalt complexes, have also been successfully immobilized on functionalized PS-DVB resins for applications in various organic transformations mdpi.commdpi.com. Furthermore, silver nanoparticles have been supported on poly(divinylbenzene) for catalytic reduction reactions, highlighting the versatility of these polymeric materials as catalyst supports nih.gov.
The use of polymer-supported catalysts offers several advantages, including simplified work-up procedures, reduced toxicological concerns associated with homogeneous catalysts, and the potential for continuous flow processes rsc.orgnih.gov.
Design of Ruthenium Olefin Metathesis Catalysts with this compound Derivatives
Ruthenium-based catalysts are widely employed in olefin metathesis reactions, a powerful tool in organic synthesis and polymer chemistry mdpi.comresearchgate.net. The immobilization of these catalysts onto solid supports, such as DVB-crosslinked polystyrene, is an active area of research aimed at facilitating catalyst recovery and reuse mdpi.comresearchgate.netcapes.gov.br.
PS-DVB supports have been utilized to heterogenize various ruthenium olefin metathesis catalysts, including Grubbs and Hoveyda-Grubbs type complexes mdpi.comresearchgate.netcapes.gov.br. These supported catalysts have shown effectiveness in reactions such as ring-closing metathesis (RCM) and cross-metathesis (CM), often exhibiting catalytic activity comparable to their homogeneous counterparts mdpi.comcapes.gov.br.
The design of these heterogeneous catalysts involves anchoring the ruthenium complex to the polymer matrix, frequently through functional groups introduced onto the styrene-divinylbenzene copolymer. Studies have explored the synthesis and performance of different generations of supported ruthenium catalysts, investigating the impact of the support structure and the nature of the link between the catalyst and the polymer on catalytic activity and stability mdpi.comresearchgate.netcapes.gov.br. The use of divinylbenzene derivatives, such as 1,2-divinylbenzene, has also been explored in the design of ruthenium catalysts themselves, demonstrating their ability to chelate to the metal center nih.gov.
Research findings indicate that these supported ruthenium catalysts can achieve high turnover numbers (TONs) in various metathesis reactions with low levels of ruthenium leaching into the product, making them attractive for industrial applications capes.gov.br.
Functional Materials for Emerging Technologies
Polymers derived from this compound are integral to the development of functional materials tailored for emerging technologies, leveraging their unique structural and chemical properties.
Polymer Scaffolds for Tissue Engineering
Polymeric scaffolds play a crucial role in tissue engineering by providing a three-dimensional environment that supports cell attachment, proliferation, and differentiation, mimicking the native extracellular matrix nih.govfrontiersin.orgnih.gov. While a broad range of natural and synthetic polymers are used, crosslinking is essential to provide mechanical stability to these scaffolds nih.gov.
Divinylbenzene, as a crosslinking agent, contributes to the structural integrity and tunable porosity of polymeric materials used in tissue engineering applications. Historically, styrene-divinylbenzene copolymers have been utilized in the formation of interpenetrating polymer networks (IPNs), a class of materials explored for biomedical applications nih.gov. The ability to control the pore structure and surface properties of DVB-crosslinked polymers allows for the design of scaffolds that can influence cell behavior and tissue regeneration frontiersin.org. Surface modification of styrene-divinylbenzene copolymers has been investigated to enhance their suitability as tissue engineering scaffolds dntb.gov.ua.
While recent research in tissue engineering scaffolds also focuses on other polymer systems and IPNs, the fundamental understanding of crosslinking provided by monomers like divinylbenzene remains relevant in designing mechanically robust and appropriately structured polymeric constructs nih.govnih.govresearchgate.net.
Hydrogels in Drug Delivery Systems
Hydrogels, as hydrophilic polymeric networks capable of swelling in water, are promising materials for controlled drug delivery systems ijpsonline.comdntb.gov.uaethz.chmdpi.com. The crosslinked structure of hydrogels prevents dissolution and allows for the encapsulation and subsequent release of therapeutic agents ijpsonline.com.
Divinylbenzene is a common crosslinking agent used in the synthesis of hydrogels ijpsonline.comdntb.gov.uamdpi.com. By controlling the amount of divinylbenzene used, the crosslinking density of the hydrogel can be tuned, which in turn influences the swelling ratio, diffusion properties, and ultimately, the drug release profile ijpsonline.com.
Hydrogels for drug delivery can be synthesized through the copolymerization of hydrophilic monomers with a crosslinking agent like DVB ijpsonline.commdpi.com. The porous structure of these crosslinked networks facilitates the loading of water-soluble drugs and proteins, with the release mechanism often governed by diffusion ijpsonline.com. The ability to tailor the polymer composition and crosslinking density makes DVB-crosslinked hydrogels versatile platforms for developing drug delivery systems with desired release kinetics ijpsonline.comethz.ch.
Development of Specialized Adhesives
Divinylbenzene is incorporated into various adhesive formulations to enhance their performance characteristics, particularly in terms of strength, durability, and resistance to environmental factors coremarketresearch.comgminsights.comscribd.comgoogle.com. Its role as a crosslinking agent is crucial in creating robust polymeric networks within the adhesive.
The inclusion of DVB in adhesives, such as those based on styrene/butadiene polymers, improves properties like high-temperature strength and weather resistance, making them suitable for demanding applications in the construction and automotive industries coremarketresearch.comgminsights.comscribd.com. DVB-80, a grade with high divinylbenzene content, is specifically noted for its ability to impart high crosslinking density, contributing to excellent adhesion and durability in high-performance adhesives and coatings coremarketresearch.com.
The increasing demand for strong and durable bonding solutions in various sectors drives the use of DVB-based adhesives coremarketresearch.comgminsights.com. Its ability to enhance the mechanical and thermal properties of polymer matrices makes it a valuable component in the development of specialized adhesives for diverse applications coremarketresearch.comscribd.com.
Antimicrobial Polymeric Compounds
The development of antimicrobial polymeric materials is an important area of research aimed at preventing microbial growth in various settings. Polymers derived from styrene and divinylbenzene have been explored for their potential in creating such materials mdpi.comscispace.comresearchgate.netscielo.brnih.gov.
Antimicrobial properties can be imparted to styrene-divinylbenzene copolymers through functionalization with specific groups or by incorporating antimicrobial agents within the polymer matrix mdpi.comscispace.comresearchgate.netscielo.br. For instance, functionalization with aminophosphonate groups has been shown to result in materials with antibacterial activity against common bacteria like Staphylococcus aureus and Escherichia coli mdpi.comresearchgate.netnih.gov.
Another approach involves the incorporation of silver nanoparticles into crosslinked styrene-divinylbenzene copolymers, creating composite materials with potent antimicrobial action against a broad spectrum of microorganisms scispace.comscielo.br. Studies have evaluated the effectiveness of these materials in inhibiting bacterial growth, demonstrating their potential for applications such as water disinfection scispace.comscielo.br. A key advantage of these antimicrobial polymeric compounds is their ease of recovery, which helps to mitigate environmental contamination mdpi.com.
The research highlights the potential of modifying divinylbenzene-based polymers to create effective and reusable antimicrobial materials for various applications mdpi.comscispace.comresearchgate.netscielo.brnih.gov.
Corrosion-Resistant Polymeric Coatings
This compound (DVB) plays a significant role in the development of corrosion-resistant polymeric coatings, primarily due to its ability to act as a highly effective crosslinking agent. The incorporation of DVB into polymer formulations leads to the creation of rigid, three-dimensional network structures. This increased crosslink density enhances the barrier properties of the resulting coatings, making them less permeable to corrosive species such as water, ions, and gases.
Research highlights the utility of DVB in various coating systems aimed at preventing metal corrosion. For instance, DVB has been used to modify epoxy resins, leading to anti-corrosion coatings that demonstrate enhanced salt spray resistance. One study reported a salt spray resistance of up to 2000 hours for epoxy resin modified with DVB bloomtechz.com. The amount of DVB used in resin formulations can influence the hardness and corrosion resistance of the final product bloomtechz.com.
Poly(divinylbenzene) (PDVB) itself, and copolymers containing DVB, are explored for their protective capabilities. Crosslinked poly(styrene-co-divinyl benzene) has been examined in solvent-based polymeric multilayer coatings for the corrosion protection of mild steel in environments simulating seawater and acid rain researchgate.net. Electrochemical impedance spectroscopy (EIS) is a common technique used to evaluate the corrosion resistance behavior of these coatings researchgate.net. Studies have shown that the concentration of the crosslinked polymer impacts the corrosion resistance, with a lower percentage (e.g., 1%) sometimes demonstrating better performance compared to higher concentrations (e.g., 2% and 3%) in specific formulations researchgate.net. Scanning electron microscopy (SEM) can be used to visualize the extent of corrosion on coated substrates, revealing less corrosion on surfaces coated with optimized DVB-containing formulations researchgate.net.
DVB's crosslinking ability is also leveraged in the creation of self-healing coatings designed to mitigate metal corrosion caused by microcracks. Microcapsules with a crosslinked polymer shell, such as poly(methyl methacrylate-co-divinylbenzene) (PMMA-DVB), encapsulating a healing agent like epoxy resin (EPR), have been developed. These microcapsules can impart self-healing functionality to coatings, potentially improving the service life and reliability of equipment, particularly in harsh environments like offshore drilling platforms exposed to salt and humidity mdpi.com. The thermal stability of such microcapsules, influenced by the PMMA-DVB shell, is crucial for their performance mdpi.com.
Furthermore, DVB is utilized in modifying other polymer systems to improve their properties for coating applications. For example, poly(methylhydrosiloxane) (B7799882) (PMHS) modified with DVB has been used in composite coatings, demonstrating improved anti-corrosion performance sci-hub.se. The incorporation of DVB can enhance the barrier integrity of coatings, addressing issues like defects and microcracks that can reduce the effectiveness of materials like waterborne epoxy resins sci-hub.se.
The market for DVB is influenced by its increasing application in high-performance polymers and elastomers, including adhesives and coatings, where it enhances chemical resistance, durability, and adhesion properties businessresearchinsights.com. Different grades of DVB, such as DVB 55, DVB 63, and DVB 80, are available, with DVB 63 being noted for its high demand in adhesives and specialty coatings businessresearchinsights.com.
The synthesis of polymers incorporating DVB for coatings can involve various methods, including emulsion polymerization, where DVB is used as a multifunctional monomer to introduce intraparticle covalent crosslinking mdpi.com. This crosslinking can lead to more rigid latex particles mdpi.com.
Characterization Techniques for 1,3 Divinylbenzene Polymers and Copolymers
Spectroscopic Analysis
Spectroscopic methods are fundamental for elucidating the chemical structure and composition of DVB-based polymers and copolymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of polymers, including those derived from divinylbenzene (B73037). Both ¹H and ¹³C NMR spectroscopy can provide detailed information about the repeating units, monomer sequences, and polymer microstructure. researchgate.net For instance, ¹H NMR spectra of poly(divinylbenzene-co-ethylvinylbenzene) have been used to confirm the copolymer structure. Signals attributed to aromatic protons, vinylic hydrogens, and aliphatic protons from methine, methylene, and methyl groups are observed and assigned to specific parts of the polymer repeating unit. orientjchem.orgresearchgate.net Similarly, ¹³C NMR spectroscopy provides characteristic peaks for phenyl carbons, vinylic carbons, and aliphatic carbons, further supporting structural assignments. orientjchem.orgresearchgate.net
NMR can also be applied to study the degree of crosslinking and the presence of residual double bonds in DVB polymers. Solid-state NMR, such as ¹³C-SSNMR, has been used for quantitative analysis of crosslinked poly(styrene-co-divinylbenzene) particles, allowing for the determination of the percentage of remaining double bonds and the crosslinking degree. rsc.org
While NMR is primarily a structural elucidation tool, it can also provide information related to polymer-specific parameters like molecular weight, although this is more straightforward for linear polymers with defined end groups than for highly crosslinked networks like those formed by DVB. researchgate.netd-nb.info
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure and Crosslinking Degree
Fourier Transform Infrared (FTIR) spectroscopy is widely used to characterize the chemical structure of DVB polymers and copolymers and to assess the degree of crosslinking. FTIR spectra provide characteristic absorption bands corresponding to specific functional groups and bonds present in the polymer structure. scirp.orgresearchgate.net
For DVB-based polymers, key absorption bands include those related to aromatic C-H stretching, aliphatic C-H stretching, and aromatic C=C stretching vibrations from the benzene (B151609) ring. google.comnih.gov The presence and intensity of bands associated with vinyl groups (C=C stretching and deformation vibrations) are particularly important for monitoring the polymerization process and determining the extent of crosslinking. mdpi.comrsc.org As polymerization and crosslinking proceed, the intensity of the vinyl group peaks decreases. mdpi.comrsc.org
FTIR analysis can confirm the successful incorporation of co-monomers into the polymer structure. mdpi.com For example, in styrene-divinylbenzene copolymers, FTIR spectra show characteristic peaks from both styrene (B11656) and divinylbenzene units. google.com Changes in peak positions or intensities can also indicate interactions between different components in hybrid materials. mdpi.com
The degree of crosslinking in DVB polymers can be estimated from FTIR spectra by analyzing the residual unsaturation (vinyl groups). researchgate.net A higher degree of crosslinking generally corresponds to a lower intensity of the vinyl group absorption bands. osti.gov
Raman Spectroscopy for Reaction Monitoring and Structural Characterization
Raman spectroscopy is a complementary technique to FTIR for the structural characterization of DVB polymers and copolymers and is particularly useful for monitoring polymerization reactions in situ. metrohm.com Raman spectroscopy can differentiate between monomers and their corresponding polymers, making it effective for tracking monomer consumption and polymer formation during the polymerization process. metrohm.com
For DVB polymers, Raman spectroscopy can identify characteristic peaks associated with both unreacted DVB monomer and the polymerized network. researchgate.net For instance, a peak around 1630 cm⁻¹ has been assigned to the aromatic signal of unreacted DVB and its decrease in intensity can be used to monitor the progress of the curing or polymerization process. researchgate.net Other peaks associated with reacted DVB and carbon-sulfur bonds (in the case of inverse vulcanization with sulfur) can also be observed and analyzed. researchgate.net
Raman spectroscopy can provide insights into the homogeneity of the polymer network and the distribution of structural features. rsc.org Confocal Raman spectroscopy imaging, for example, can be used to generate three-dimensional representations of polymer monoliths and identify heterogeneous cross-link density. acs.org
Morphological and Porosity Characterization
Characterizing the morphology and porosity of DVB polymers and copolymers is essential as these features significantly influence their applications, particularly in areas like adsorption, separation, and catalysis.
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size
Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface morphology and determine the particle size of DVB-based polymers and copolymers. SEM images provide detailed information about the shape, surface texture, and size distribution of polymer particles or microspheres. scirp.orgrsc.orgmdpi.com
Studies using SEM have shown that DVB polymers and copolymers can exhibit various morphologies, including spherical shapes with varying degrees of surface smoothness and irregularities. rsc.orgmdpi.com The polymerization conditions, such as the ratio of monomers and the presence of pore-forming diluents, can significantly influence the resulting morphology and particle size. mdpi.com For example, different molar ratios of DVB to a co-monomer can lead to microspheres with gradually changing surface smoothness and diameters ranging from tens to hundreds of micrometers. mdpi.com
SEM is also used to assess the particle size distribution and the uniformity of the synthesized materials. aip.orgfuture4200.com Factors like the amount of initiator and cross-linker, as well as agitation speed during suspension polymerization, can affect the average particle size and polydispersity. aip.orgfuture4200.com The addition of nanoparticles during polymerization can also influence the size and polydispersity of resulting polymer microspheres, sometimes causing a decrease in size and an increase in polydispersity as nanoparticles act as nucleation sites. aip.org
SEM images can reveal details about the surface porosity and the presence of pores on the particle surface. researchgate.net
Transmission Electron Microscopy (TEM) for Internal Structure
Transmission Electron Microscopy (TEM) provides insights into the internal structure of DVB polymers and copolymers, complementing the surface information obtained from SEM. TEM can reveal details about the internal morphology, porosity, and the distribution of different phases or components within the polymer matrix. future4200.comresearchgate.net
While SEM focuses on the surface, TEM allows for the visualization of the internal network structure, including the presence and characteristics of internal pores. researchgate.net For example, TEM images have been used to examine the internal structure of porous poly(styrene-co-divinylbenzene) particles, showing differences between binary porous particles with small pores on the surface and large pores in the interior, and non-porous particles. researchgate.net
TEM, along with SEM, has been utilized to characterize the morphology of styrene-divinylbenzene copolymer particles and the effect of synthesis parameters on their internal structure. future4200.com
Nitrogen Sorption Isotherms and BET Analysis for Surface Area and Pore Distribution
Nitrogen sorption isotherms, typically measured at 77 K, are a fundamental technique for characterizing the porous structure of DVB polymers and copolymers. This method involves measuring the amount of nitrogen gas adsorbed and desorbed by the material as a function of relative pressure. The shape of the resulting isotherm provides information about the type of pores present (e.g., micropores, mesopores, macropores). scielo.org
The Brunauer–Emmett–Teller (BET) theory is widely applied to the nitrogen adsorption data to calculate the specific surface area of the material. rsc.orgosti.govtandfonline.comd-nb.infoox.ac.uk The BET surface area is a measure of the total surface area available for adsorption, including the internal surface area within the pores. For DVB polymers and copolymers, high specific surface areas are often observed, indicating well-developed porous structures. rsc.org For instance, poly(DVB) synthesized via suspension polymerization has been reported to exhibit a high specific surface area of 249.47 m²/g. rsc.org DVB aerogels have shown significantly higher BET surface areas, reaching 1003 m²/g compared to HIPE foams at the same density with a surface area of 80.9 m²/g. tandfonline.com
The Barrett–Joyner–Halenda (BJH) method is commonly used in conjunction with nitrogen sorption data (specifically the desorption branch of the isotherm) to determine the pore size distribution and total pore volume. rsc.orgd-nb.infoox.ac.uk This analysis provides insights into the range of pore sizes present and the contribution of different pore sizes to the total pore volume. Studies on sulfonated styrene-divinylbenzene copolymers have shown type V isotherms for beads and type IV isotherms for films, indicating the presence of mesopores in the latter. scielo.org The pore size distribution of poly(DVB) analyzed by the BJH method revealed a total pore volume of 0.877 cm³/g and a pore radius of 1.633 nm. rsc.org
The porous structure parameters, including specific surface area and total pore volume, can be significantly influenced by synthesis variables such as the type and amount of diluent and the concentration of DVB. tandfonline.comnih.gov For example, increasing the crosslinking agent (like triethoxyvinylsilane in DVB-TEVS copolymers) can lead to higher specific surface areas and pore volumes. nih.gov
Here is a sample table illustrating the relationship between DVB content and pore structure parameters based on research findings:
| Material (DVB:TEVS Molar Ratio) | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |
| DVB:TEVS = 1:2 | 521 | - | - |
| DVB:TEVS = 1:1 | 402 | - | - |
| DVB:TEVS = 2:1 | 316 | - | - |
Note: Data compiled from search result nih.gov. Specific total pore volume and average pore diameter values were not explicitly provided for each ratio in this source, only the trend.
Mercury Porosimetry for Pore Structure Analysis
Mercury intrusion porosimetry is another valuable technique for analyzing the pore structure of DVB polymers and copolymers, particularly for determining pore diameters in a wide range, including mesopores and macropores (typically from 20 nm up to 15,000 nm). tandfonline.commdpi.comitu.edu.tr This method involves forcing mercury into the pores of a dried material under increasing pressure. The pressure required to intrude mercury into the pores is inversely related to the pore size, as described by the Washburn equation.
Mercury porosimetry complements nitrogen sorption by providing information on larger pores that may not be fully accessible or characterized by nitrogen adsorption at 77 K. mdpi.com It is commonly used to determine the total pore volume and pore size distribution in the mesopore and macropore range. mdpi.com Studies have utilized mercury porosimetry to characterize the porosity and surface area of poly(styrene-co-divinylbenzene) resins, investigating the influence of factors like porogen type and level. ox.ac.uk
While mercury porosimetry is effective for larger pores, its accuracy for determining pores with diameters less than 10 nm can be questionable due to the high pressures required. tandfonline.com The technique has been used to study the pore structure changes in macroporous styrene-divinylbenzene copolymers, observing changes in pore distribution upon interaction with organic solvents. kpi.ua Repeatability of mercury porosimetry measurements on copolymer beads with specific DVB concentrations and diluents has been demonstrated, indicating the robustness of the technique for these materials. itu.edu.tr
Molecular Weight and Distribution Analysis
Determining the molecular weight and molecular weight distribution of polymers and copolymers is essential as these properties significantly influence their physical characteristics and performance. For cross-linked systems like those derived from DVB, traditional methods for soluble polymers are not always directly applicable. However, techniques that assess the effective size or network structure are employed.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC) when performed with organic solvents, is a widely used technique for determining the relative molecular weight and molecular weight distribution of polymers that are soluble in a suitable eluent. wikipedia.orgscantecnordic.selcms.cz While highly cross-linked DVB polymers are generally insoluble, GPC is extensively used to characterize soluble DVB copolymers or to analyze soluble fractions or precursors.
GPC separates molecules based on their hydrodynamic volume in solution. wikipedia.orgwaters.com The stationary phase in GPC columns typically consists of porous particles, often made from cross-linked polystyrene or styrene-divinylbenzene copolymers. waters.compolymer.co.krelementlabsolutions.com Smaller molecules can penetrate the pores of the packing material and have a longer residence time in the column, while larger molecules are excluded from the pores and elute faster. waters.compolymer.co.kr
Styrene-divinylbenzene copolymers are themselves commonly used as the stationary phase in GPC columns for the analysis of various polymers in organic solvents. polymer.co.krelementlabsolutions.com These columns are available with different particle sizes and porosities to suit a wide range of molecular weight separations. elementlabsolutions.com
Inverse Size Exclusion Chromatography (ISEC) for Network Structure Assessment
Inverse Size Exclusion Chromatography (ISEC) is a specialized technique used to characterize the porous structure and network density of cross-linked polymer networks, including those based on DVB, in their swollen state. unipd.itresearchgate.netgoogle.comresearchgate.netresearchgate.netresearchgate.net Unlike conventional GPC where the sample is separated by a stationary phase, in ISEC, a series of probe molecules of known size and hydrodynamic volume are passed through the swollen polymer network (which acts as the stationary phase).
The retention behavior of these probe molecules within the network provides information about the accessibility of the network's pores and the density distribution of the polymer chains. researchgate.net Smaller probe molecules can penetrate a larger fraction of the network volume, while larger probe molecules are excluded from denser regions. By analyzing the elution profiles of probe molecules with different sizes, information about the effective pore size distribution and the fraction of the accessible volume within the swollen network can be obtained. researchgate.netresearchgate.net
ISEC is particularly valuable for characterizing the "molecular porosity" or the spaces between the polymer chains in the swollen state, which are not easily accessible by gas sorption techniques applied to dried materials. researchgate.net Studies have used ISEC to assess the swollen state morphology of styrenic cross-linked polymers, revealing insights into the impact of factors like sulfonation on the network structure and swelling ability. researchgate.net ISEC has helped to demonstrate the formation of highly porous polymer morphologies in poly(DVB) that are incompatible with traditional models of pore structure in macroreticular polymers. researchgate.net
Thermal Analysis Techniques
Thermal analysis techniques are crucial for evaluating the thermal stability, degradation behavior, and transitions (such as glass transition temperature) of DVB polymers and copolymers. These properties are important for determining the maximum service temperature and understanding the materials' behavior under varying thermal conditions.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. rsc.orgnih.govmdpi.comnih.govuni-ulm.denist.govmarquette.edu TGA is widely used to assess the thermal stability of DVB polymers and copolymers by determining the temperatures at which degradation occurs and the amount of mass loss associated with different degradation steps.
For DVB polymers and copolymers, TGA typically shows distinct stages of mass loss corresponding to the degradation of different parts of the polymer structure. nih.govmdpi.com For example, studies on poly(styrene-co-divinylbenzene) have shown two main mass loss events in the range of 30 °C to 600 °C, with significant degradation occurring between 300 °C and 600 °C. nih.gov The thermal stability can be influenced by the degree of cross-linking; higher cross-linking generally leads to enhanced thermal stability and increased char formation at high temperatures. marquette.eduresearchgate.net
TGA can also provide information about the presence of residual solvents or adsorbed water, which typically evaporate at lower temperatures. nih.govmdpi.com The degradation onset temperature and the temperature of maximum degradation rate (derived from the derivative thermogravimetric curve, DTG) are important parameters obtained from TGA. nih.govmdpi.com Poly(DVB) has demonstrated strong thermal stability up to 240 °C, with a major degradation onset above 400 °C. rsc.org
Here is a sample table summarizing TGA data for a poly(acrylonitrile-divinylbenzene) copolymer:
| Degradation Stage | Temperature Range (°C) | Mass Loss (%) | Associated Event |
| 1 | 25–140 | ~3.56 | Evaporation of adsorbed water |
| 2 | 140–360 | ~10.21 | Pendant group degradation |
| 3 | 360–660 | ~61.12 | DVB-AN degradation |
Note: Data compiled from search result mdpi.com.
TGA is often performed under an inert atmosphere, such as nitrogen, to study the intrinsic thermal degradation behavior without the influence of oxidation. rsc.orgnih.govmdpi.com
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature
Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to characterize the glass transition temperature (Tg) of polymers and copolymers containing 1,3-divinylbenzene (B87150) (DVB). The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle glassy state into a viscous or rubbery state as the temperature is increased. DSC measures the heat flow into or out of a sample as a function of temperature or time, providing a thermogram that shows changes in heat capacity associated with the glass transition.
The presence of DVB in polymers, particularly due to its difunctional nature, leads to crosslinking. This crosslinking significantly impacts the thermal properties, including the glass transition temperature. Highly crosslinked polymers often exhibit a broad or even undetectable glass transition by conventional DSC, as the restricted chain mobility hinders the cooperative segmental motion characteristic of the transition.
Studies on styrene-co-divinylbenzene (ST-co-DVB) copolymers have utilized DSC to investigate the influence of DVB content on Tg. In some cases, for fully crosslinked poly(styrene-co-divinylbenzene) microspheres prepared by precipitation polymerization, the glass transition temperature was not observed across a range of DVB concentrations (5 to 75 mol % based on styrene monomer). researchgate.netfuture4200.com This absence of a detectable Tg suggests a highly crosslinked structure with severely restricted molecular motion. researchgate.netfuture4200.com However, for ST-co-DVB beads produced by suspension polymerization, glass transition temperatures were observed for DVB compositions ranging from 5.2 to 49.0 mol %. future4200.com Commercial ST-co-DVB beads prepared by suspension polymerization also showed distinct glass transitions at around 120.8 °C and 123.5 °C for 0.5 and 4 mol % DVB, respectively. future4200.com
Copolymers of DVB with other monomers also show varying Tg values depending on the composition and polymerization method. For instance, poly(methyl methacrylate-co-divinyl benzene) [poly(MMA-co-DVB)] prepared by precipitation polymerization showed DSC thermograms, and the glass transition temperature of neat PMMA (prepared without DVB) was observed at 105.7 °C. researchgate.net The presence and concentration of DVB in these copolymers play a crucial role in their thermal behavior and the detectability of Tg. researchgate.net
DSC analysis has also been applied to characterize the thermal properties of DVB-co-triethoxyvinylsilane (DVB-TEVS) microspheres. mdpi.com While the primary focus in this context might be on thermal stability and degradation, DSC curves can reveal thermal events, including potential glass transitions or post-polymerization/crosslinking reactions. Exothermic peaks observed on DSC curves starting around 170 °C for DVB-TEVS materials have been associated with additional crosslinking processes related to the tetrafunctional DVB monomer. mdpi.com
In sulfonated styrene-divinylbenzene copolymers, DSC has been used to identify thermal transitions. scielo.org While specific Tg values for these sulfonated copolymers are presented in a table in the source, the text notes that no changes were observed at higher temperatures, indicating the thermal stability of the copolymers. scielo.org The additional crosslinking caused by the -SO₃H groups in the polymer structure can influence the thermal properties and potentially the glass transition behavior. scielo.org
Studies on the ageing of thermosets based on tung oil/styrene/divinylbenzene have also utilized DSC to measure the glass transition temperature. conicet.gov.ar The results indicated that the Tg decreased with increasing tung oil concentration in the copolymer for both recently prepared and aged samples. conicet.gov.ar This highlights how the composition of copolymers containing DVB affects their glass transition behavior.
The glass transition characteristics of styrene-acrylate latex have been shown to be affected by the addition of DVB as a cross-linker. researchgate.net The Tg values for latex particles with varying amounts of DVB (0 to 2.0 wt. %) ranged from 7.5 °C to 24.5 °C, demonstrating the influence of DVB concentration on Tg in this copolymer system. researchgate.net
In some highly cross-linked DVB-based polymers, such as those synthesized from dimethacrylic and divinylbenzene monomers, DSC analysis has been performed, and data regarding their thermal properties, including potential glass transitions, are presented in related tables. researchgate.net
The use of DSC in characterizing DVB-containing polymers and copolymers provides valuable insights into their thermal behavior and the impact of factors like crosslinking density and copolymer composition on the glass transition temperature. While a clear Tg may not always be observed in highly crosslinked systems, DSC remains a critical tool for understanding the thermal transitions and stability of these materials.
Here is a table summarizing some of the glass transition temperature data found in the search results for polymers and copolymers containing Divinylbenzene:
| Polymer/Copolymer System | DVB Content | Tg (°C) | Characterization Method | Notes | Source |
| Styrene-co-Divinylbenzene | 0.5 mol% | 120.8 | DSC | Suspension polymerization beads | future4200.com |
| Styrene-co-Divinylbenzene | 4 mol% | 123.5 | DSC | Suspension polymerization beads | future4200.com |
| Styrene-co-Divinylbenzene | 5.2 - 49.0 mol% | Observed | DSC | Suspension polymerization beads | future4200.com |
| Styrene-co-Divinylbenzene | 5 - 75 mol% | Not observed | DSC | Fully crosslinked microspheres by precipitation polymerization | researchgate.netfuture4200.com |
| Styrene-co-Divinylbenzene-graft-Linseed oil | Various (30-74% crosslinked) | 158 - 182 | DSC | Higher than DMA values (66-147°C) | psu.edu |
| S-r-DVB (Inverse Vulcanization) | Not specified | > 100 | DSC | Modified low-temperature inverse vulcanization | acs.org |
| Poly(methyl methacrylate-co-divinyl benzene) | 0 mol% (neat PMMA) | 105.7 | DSC | Prepared by dispersion polymerization | researchgate.net |
| Eugenol-Trithiol-Divinylbenzene | Not specified | 31 | DSC | Photoactivated thiol-ene reaction copolymer | undip.ac.id |
| Styrene-Acrylate Latex | 0 wt.% | 7.5 | DSC | researchgate.net | |
| Styrene-Acrylate Latex | 0.5 wt.% | 8.1 | DSC | researchgate.net | |
| Styrene-Acrylate Latex | 1.0 wt.% | 22.8 | DSC | researchgate.net | |
| Styrene-Acrylate Latex | 1.5 wt.% | 23.4 | DSC | researchgate.net | |
| Styrene-Acrylate Latex | 2.0 wt.% | 24.5 | DSC | researchgate.net | |
| Tung oil/Styrene/Divinylbenzene | Various ratios | Decreases with increasing tung oil | DSC | Effect of composition and ageing | conicet.gov.ar |
| Grafted PE copolymer with PS | 2.5 vol.% DVB | 83 | DSC | Tg of PS component in the hybrid membrane | nih.gov |
Theoretical and Computational Investigations of 1,3 Divinylbenzene Polymer Systems
Kinetic Modeling of Polymerization and Crosslinking Reactions
Kinetic modeling of 1,3-DVB polymerization and crosslinking reactions aims to describe the rate and extent of various elementary steps, including initiation, propagation, termination, and chain transfer, as well as the crucial crosslinking reactions facilitated by the presence of two vinyl groups in DVB. Models often consider the different reactivities of the double bonds in DVB and how these reactivities change as the polymerization progresses and a network forms. mcmaster.ca
Studies have developed kinetic models for the free-radical copolymerization of styrene (B11656) and divinylbenzene (B73037), analyzing the effects of kinetic and physical parameters on monomer conversion, molecular weight development, copolymer composition, gelation point, gel fraction, and average cross-link density. acs.org These models can predict trends observed experimentally, although the system's sensitivity to factors like pressure highlights the complexity. acs.org
Kinetic models have been used to study styrene/divinylbenzene copolymerization by suspension techniques. researchgate.net These models incorporate kinetic information on initiation, propagation, cross-linking, termination, and chain transfer. researchgate.net They describe the kinetics in terms of the concentrations of monovinyl, divinyl, and pendent vinyl species. researchgate.net Calculations using these models can determine the gel point, number-average molecular weight of linear polymer, and average number of cross-links per polymer chain. researchgate.net The predictions from such models have shown good agreement with experimental data for styrene/m-divinylbenzene copolymerization, particularly before and after gelation. mcmaster.caresearchgate.net
Factors such as diffusion-controlled reactions, different reactivities of double bonds, and the effect of solvent, initiator, and the type of crosslinker (including m-DVB and p-DVB) are considered in comprehensive kinetic models. mcmaster.ca The inclusion of crosslinking and cyclization reactions is also critical for accurately describing the network formation. mcmaster.ca While classical kinetic theories often assume equal reactivity, modified theories using rate constants dependent on structural features can provide better approximations for the effect of spatial correlations. itu.edu.tr
Simulation of Network Structures and Properties
Computational simulations, particularly molecular dynamics (MD) simulations, are employed to investigate the network structures formed by 1,3-DVB crosslinking and their impact on material properties. These simulations can build three-dimensional models of cross-linked polymer systems, such as polystyrene cross-linked with DVB. scispace.comresearchgate.net
MD simulations can analyze structural properties like density, radial distribution function, and free volume fraction in systems with varying degrees of crosslinking (different DVB contents). scispace.comresearchgate.net They can also predict macroscopic properties such as glass transition temperature and elastic mechanical properties. scispace.comresearchgate.networldscientific.com
Research using molecular dynamics simulations on cross-linked polystyrene-divinylbenzene systems has shown that increasing the crosslinking degree leads to denser structures and increased glass transition temperatures, indicating improved heat resistance. scispace.comresearchgate.networldscientific.com These simulations have also demonstrated that the network structure formed by adding DVB enhances the yield stress and tensile resistance of the polymer. scispace.comresearchgate.networldscientific.com
Data from simulations can illustrate the relationship between DVB content and elastic moduli:
| DVB Content (%) | Elastic Modulus Increase (%) (vs. uncross-linked PS) | Bulk Modulus Increase (%) (vs. uncross-linked PS) | Shear Modulus Increase (%) (vs. uncross-linked PS) |
| 3.8 | 19.26 | 2.9 | 21.05 |
| 7.1 | 29.56 | 20.98 | 29.82 |
| 11.1 | 40.19 | 44.03 | 42.98 |
Simulations also help to understand the microscopic mechanisms behind the observed mechanical properties of these cross-linked materials. scispace.comresearchgate.networldscientific.com Atomistic simulations have been used to study the structure of highly crosslinked sulfonated poly(styrene-co-divinylbenzene) ion exchange resins, exploring the relationship between network topology and density. upc.edu
Computational Studies of Reactivity and Mechanisms
Computational studies, including density functional theory (DFT) calculations, are valuable for investigating the reactivity of 1,3-DVB and the mechanisms of its reactions. These methods can explore the energy profiles and transition states of reactions involving DVB. researchgate.net
DFT calculations have been applied to study reactions of divinylbenzene derivatives, such as electrocyclization reactions of o-divinylbenzene. researchgate.net These studies can help elucidate reaction pathways and understand the electronic properties and aromaticity changes during the reaction process. researchgate.net While the provided search results specifically mention computational studies on o-divinylbenzene electrocyclization, the principles and methods (like DFT) are broadly applicable to studying the reactivity and mechanisms of other divinylbenzene isomers, including 1,3-DVB, in polymerization and other chemical transformations. researchgate.netacs.org
Computational studies can also investigate the initiation mechanisms in DVB polymerization. For instance, studies have confirmed the initiation mechanism in anionic polymerization of 1,4- and/or 1,3-divinylbenzene (B87150) initiated with lithium diisopropylamide/diisopropylamine (B44863), showing it occurs via the addition of an alkylamino group to the DVB molecule. researchgate.net
Future Research Directions and Outlook in 1,3 Divinylbenzene Chemistry
Development of Novel Polymerization Methods for Advanced Control
The precise control over polymer architecture is paramount for tailoring material properties. Future research is actively pursuing novel polymerization methods that offer enhanced control over the crosslinking process of 1,3-DVB, leading to polymers with predictable and highly specific characteristics.
One promising avenue is the continued development and application of controlled radical polymerization (CRP) techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, for instance, has been successfully employed in the synthesis of porous poly(styrene-co-divinylbenzene) monoliths. This method allows for control over the polymerization kinetics and, consequently, the morphology and surface functionality of the resulting monoliths. By carefully selecting the RAFT agent and reaction conditions, researchers can manipulate the pore size and polymer globule dimensions, which is crucial for applications in chromatography and flow chemistry.
Anionic Self-Condensing Vinyl Polymerization (ASCVP) represents another sophisticated approach. This technique has been utilized to synthesize hyperbranched polymers from 1,3-divinylbenzene (B87150). By forming an "inimer" (a molecule that can both initiate and propagate polymerization) in situ, ASCVP allows for the creation of highly branched, soluble polymers. While this method can sometimes be associated with gel formation, ongoing research aims to minimize this by optimizing reaction parameters and initiator selection.
Furthermore, the use of catalytic chain transfer agents is being explored to mediate the autopolymerization of this compound. This approach facilitates the synthesis of hyperbranched materials with a high density of alkene functional groups. The rapid autopolymerization at elevated temperatures can be controlled to prevent the formation of cross-linked gels, yielding soluble, functional polymers.
| Polymerization Method | Key Advantages | Potential Applications |
| Reversible Addition-Fragmentation chain Transfer (RAFT) | Control over kinetics, morphology, and surface functionality. | Porous monoliths for chromatography and flow chemistry. |
| Anionic Self-Condensing Vinyl Polymerization (ASCVP) | Synthesis of hyperbranched, soluble polymers. | Advanced coatings, additives, and drug delivery systems. |
| Catalytic Chain Transfer Mediated Autopolymerization | Facile synthesis of hyperbranched materials with high functional group density. | Functional polymers for further modification and material synthesis. |
Design of Next-Generation Functional Materials
The unique properties of this compound-based polymers make them ideal candidates for a wide range of next-generation functional materials. Research in this area is focused on creating materials with tailored porosity, specific functionalities, and enhanced performance characteristics.
Porous polymer monoliths, synthesized from this compound and other monomers, are a significant area of development. These materials possess a continuous, interconnected porous structure that is highly advantageous for separation science. Their application in high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) is being actively investigated. The ability to control the porous structure of these monoliths allows for high-throughput and high-resolution separations of small molecules and complex biological samples. For instance, poly(styrene-co-divinylbenzene) polyHIPE (high internal phase emulsion) stationary phases have been successfully used for the reversed-phase liquid chromatographic separation of small molecules. researchgate.net
The development of functional resins with highly branched architectures is another key research direction. These resins, synthesized through one-pot suspension polymerization using controlled levels of a free radical chain transfer agent, exhibit a high proportion of functional groups near the chain ends. This unique molecular structure can lead to novel solvation characteristics and improved performance in solid-phase synthesis and catalysis.
Hybrid organic-inorganic materials based on this compound are also gaining considerable attention. By copolymerizing this compound with organosilane compounds like triethoxyvinylsilane, researchers can create microspheres with a combination of polymeric and inorganic properties. These hybrid materials have shown promise as sorbents for the removal of organic compounds from water, with their adsorption characteristics being tunable by adjusting the molar ratio of the monomers.
Green Chemistry Approaches in this compound Synthesis and Polymerization
In line with the global push for sustainable technologies, green chemistry principles are being increasingly applied to the synthesis and polymerization of this compound. The goal is to develop more environmentally friendly processes that reduce waste, minimize the use of hazardous substances, and utilize renewable resources.
The industrial production of this compound typically involves the catalytic dehydrogenation of diethylbenzene. wikipedia.org Research is focused on developing more efficient and environmentally benign catalysts for this process. For example, efforts are being made to replace chromium-containing catalysts, which pose environmental concerns, with chromium-free alternatives based on iron, potassium, cerium, and molybdenum oxides. google.comgoogle.com These newer catalysts aim to achieve high conversion rates and selectivity while minimizing environmental impact.
In the realm of polymerization, the use of supercritical carbon dioxide (scCO2) as a reaction medium offers a green alternative to traditional organic solvents. liverpool.ac.ukliverpool.ac.uk Supercritical CO2 is non-toxic, non-flammable, and can be easily removed and recycled. The synthesis of highly cross-linked poly(divinylbenzene) microspheres has been successfully demonstrated in scCO2 without the need for surfactants. This surfactant-free approach is advantageous as residual surfactants can sometimes impair the performance of the final polymer.
Emulsion polymerization is a common technique for producing polymer nanoparticles. To make this process more sustainable, researchers are exploring the use of eco-friendly and biodegradable surfactants. coatingsworld.com Additionally, surfactant-free emulsion polymerization methods, assisted by techniques such as ultrasonic emulsification, are being developed to produce sub-100 nm poly(styrene-co-divinylbenzene) nanoparticles. semanticscholar.orgrsc.orgresearchgate.net These methods reduce the reliance on conventional surfactants, which can be environmentally persistent. The potential for enzymatic synthesis of this compound-based polymers is also an area of interest, with studies exploring the immobilization of enzymes on macroporous poly(styrene-co-divinylbenzene) microparticles for applications such as biodiesel production. researchgate.netresearchgate.net
| Green Chemistry Approach | Description | Environmental Benefit |
| Chromium-Free Catalysts | Development of iron-based catalysts for the dehydrogenation of diethylbenzene. | Avoids the use of environmentally hazardous chromium. |
| Supercritical CO2 Polymerization | Using supercritical carbon dioxide as a solvent for polymerization. | Replaces volatile organic compounds (VOCs) with a non-toxic, recyclable solvent. liverpool.ac.ukliverpool.ac.uk |
| Surfactant-Free Emulsion Polymerization | Utilizing techniques like ultrasonic radiation to create emulsions without surfactants. | Reduces the use and release of potentially harmful surfactants into the environment. semanticscholar.orgrsc.orgresearchgate.net |
| Enzymatic Synthesis | Employing enzymes as catalysts in polymerization and related processes. | Utilizes biocatalysts that are biodegradable and operate under mild conditions. researchgate.netresearchgate.net |
Integration of this compound-Based Materials with Emerging Technologies
The unique properties of this compound-based materials make them highly suitable for integration with a variety of emerging technologies. Research in this area is focused on leveraging these materials to enable advancements in energy storage, electronics, and advanced manufacturing.
In the field of energy storage, this compound is being investigated as a component in binders for all-solid-state secondary batteries. google.com Its ability to form robust, cross-linked networks can contribute to the mechanical and electrochemical stability of the solid electrolyte and electrode materials, which is crucial for the performance and safety of next-generation batteries.
The development of flexible and wearable electronics is another promising area for this compound-based materials. nih.govberkeley.edumdpi.comnih.govrsc.org These materials can serve as flexible substrates or as components in conductive polymer composites. Their mechanical flexibility and chemical stability are advantageous for creating sensors and electronic devices that can conform to the human body for health monitoring and other applications. For instance, polyorganosilazane and divinylbenzene (B73037) formulations are being developed for inkjet printing, which can be used to fabricate ceramic components with electrical conductivity for micro-electromechanical systems (MEMS). mdpi.com
Additive manufacturing, or 3D printing, is a rapidly growing field that requires a diverse palette of high-performance materials. arkema.comazom.com this compound and its copolymers are being explored for the development of novel resins for 3D printing technologies like digital light processing (DLP). The ability to create highly cross-linked and dimensionally stable structures makes these materials attractive for producing complex and functional 3D printed objects.
Furthermore, the application of this compound-based monoliths is being extended to high-throughput screening (HTS) in drug discovery. chemdiv.com The well-defined porous structure of these monoliths allows for rapid and efficient separation and analysis of chemical compounds, accelerating the identification of potential drug candidates.
Q & A
Basic: What are the recommended methods for synthesizing 1,3-divinylbenzene-based polymers, and how do crosslinking agents influence their structural properties?
This compound (DVB) is commonly used as a crosslinker in polymerization reactions. A standard approach involves atom transfer radical polymerization (ATRP) with styrene or acrylonitrile, where DVB introduces branching and enhances thermal stability . For example, copolymerization with 50% DVB content increases rigidity due to three-dimensional network formation . Key characterization techniques include gel permeation chromatography (GPC) for molecular weight distribution and FT-IR spectroscopy to confirm crosslinking efficiency.
Advanced: How can factorial experimental design optimize the synthesis of this compound-co-ethyl acrylate magnetic resins?
A five-factor factorial design was applied to study parameters like monomer ratio, initiator concentration, and crosslinking density in synthesizing magnetic poly(ethyl acrylate-co-DVB) resins . Responses such as magnetization efficiency and polymer porosity were analyzed using ANOVA , revealing that DVB content >8% significantly improves crosslinking but reduces flexibility. This method enables systematic optimization for applications in catalytic or separation systems.
Basic: What safety protocols are critical when handling this compound in laboratory settings?
This compound requires closed-system handling with local exhaust ventilation to prevent inhalation . Personal protective equipment (PPE) should include nitrile gloves , safety goggles , and flame-resistant lab coats due to its flammability (flash point: ~66°C). Stabilizers like tert-butylcatechol (TBC) are often added to inhibit premature polymerization . Spills must be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste.
Advanced: How does divinylbenzene content affect the ion-exchange capacity of zirconium-loaded styrene-DVB copolymers?
In styrene-DVB copolymers, increasing DVB content from 2% to 8% enhances crosslinking density , reducing swelling in acidic media but improving zirconium ion (Zr⁴⁺) loading capacity. Elemental analysis via CHNS-O and ICP-MS confirmed that 8% DVB resins achieve ~20% higher Zr uptake due to a more rigid matrix, critical for nuclear waste treatment applications .
Basic: What spectroscopic techniques are most effective for characterizing this compound derivatives?
¹H/¹³C NMR spectroscopy is essential for confirming vinyl group positions and copolymer composition. For example, the vinyl protons of DVB appear as doublets at δ 5.2–5.8 ppm . Raman spectroscopy can also detect crosslinking via shifts in C=C stretching modes (~1630 cm⁻¹) .
Advanced: What challenges arise in achieving regioselectivity during DVB copolymerization, and how can molecular recognition strategies address them?
Regioselectivity issues in DVB copolymerization stem from competing radical addition pathways. Studies using molecular imprinting with template molecules (e.g., sucrose derivatives) demonstrated improved selectivity by pre-organizing monomer alignment . DFT calculations further guide monomer reactivity predictions, reducing side reactions like cyclization.
Basic: How should this compound be stored to prevent degradation, and what stabilizers are effective?
Store DVB at 4–8°C under inert gas (N₂/Ar) to inhibit oxidation. Stabilizers such as 4-tert-butylcatechol (TBC)at 100–200 ppm are recommended to prevent polymerization during storage . Periodic GC-MS analysis is advised to monitor stabilizer depletion.
Advanced: Why do discrepancies exist in reported thermal stability values for DVB-based hypercrosslinked polymers (HCPs)?
Discrepancies arise from variations in crosslinking density and synthesis methods. For instance, HCPs synthesized via RAFT emulsion polymerization with 1,4-divinylbenzene show higher thermal stability (TGA decomposition >400°C) compared to free-radical methods due to controlled network topology . Consistency requires standardized protocols for initiator purity and reaction time.
Basic: What role does this compound play in solid-phase microextraction (SPME) fiber coatings?
DVB is used in carboxen/divinylbenzene/polydimethylsiloxane (CAR/DVB/PDMS) fibers to enhance extraction efficiency for volatile organic compounds (VOCs). Its π-π interactions improve affinity for aromatic analytes in environmental and pharmaceutical analysis .
Advanced: How can computational modeling predict the reactivity of this compound in multicomponent polymerization systems?
Molecular dynamics (MD) simulations and Monte Carlo methods model monomer diffusion and reactivity ratios in systems like styrene-DVB-acrylonitrile. For example, simulations predict that DVB’s bifunctional vinyl groups accelerate gelation, aligning with experimental sol-gel transition data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
